Product packaging for CDKN1B(Cat. No.:CAS No. 147604-94-2)

CDKN1B

Cat. No.: B1175087
CAS No.: 147604-94-2
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Description

CDKN1B (Cyclin Dependent Kinase Inhibitor 1B) is a protein-coding gene that encodes the p27Kip1 protein, a key cell cycle gatekeeper and tumor suppressor . As a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, its primary function is to bind to and prevent the activation of cyclin E-CDK2 and cyclin D-CDK4 complexes, thereby arresting cell cycle progression at the G1 phase . This central role makes it a critical regulator of cellular proliferation, differentiation, and survival. The research value of this compound/p27Kip1 is profound, particularly in oncology. Germline mutations in this compound are known to cause Multiple Endocrine Neoplasia type 4 (MEN4), a rare hereditary cancer syndrome . Furthermore, somatic alterations of this compound have been identified in a range of other malignancies, including small intestine neuroendocrine tumors (SI-NETs), breast cancer, prostate cancer, and hairy cell leukemia . Beyond its canonical cell cycle inhibitory function, p27Kip1 also plays roles in cytoskeletal dynamics, cell motility, and apoptosis, with its mislocalization from the nucleus to the cytoplasm being associated with increased tumor aggressiveness and poor prognosis . Recent pan-cancer analyses confirm that this compound expression is significantly altered across many cancer types, underscoring its potential as a therapeutic target and biomarker . This product is intended for research applications such as investigating cell cycle control mechanisms, studying tumor suppressor gene function in cancer models, exploring the molecular pathways of endocrine neoplasias, and profiling biomarkers for cancer prognosis. It is supplied "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

147604-94-2

Molecular Formula

C18H23N3O7S

Origin of Product

United States

Molecular Architecture and Genomic Organization of Cdkn1b

Gene Structure and Transcriptional Units

The human CDKN1B gene is a protein-coding gene that contains three exons and encodes a protein of 198 amino acids. nih.govoncotarget.com Its primary function is to bind to and prevent the activation of cyclin E-CDK2 or cyclin D-CDK4 complexes, thereby controlling cell cycle progression at the G1 phase. wikipedia.orgnih.gov The degradation of the p27Kip1 protein, which is triggered by its CDK-dependent phosphorylation and subsequent ubiquitination by SCF complexes, is essential for the cellular transition from a quiescent state to a proliferative state. nih.govnih.gov

Genomic Location and Chromosomal Context of this compound

The this compound gene is located on human chromosome 12, specifically at band 12p13.1. wikipedia.orgnih.govnih.gov Its genomic location spans from 12,685,498 base pairs to 12,722,369 base pairs on the forward strand of chromosome 12 (GRCh38.p14 assembly). wikipedia.orgensembl.org This region is known to be linked to prostate cancer susceptibility. frontiersin.org

Gene Family Classification: Cip/Kip Family Homology

This compound belongs to the Cip/Kip family of cyclin-dependent kinase (Cdk) inhibitor proteins. wikipedia.orgoncotarget.comnumberanalytics.com This family also includes CDKN1A (p21Cip1/Waf1) and CDKN1C (p57Kip2). wikipedia.orgoncotarget.comfrontiersin.orgnumberanalytics.comoup.com These proteins share a conserved N-terminal domain responsible for their inhibitory activity against CDKs. numberanalytics.com They share a functional characteristic of being able to bind several different classes of Cyclin and Cdk molecules. wikipedia.org For instance, p27Kip1 binds to cyclin D, either alone or when complexed to its catalytic subunit CDK4, inhibiting CDK4's catalytic activity. wikipedia.org

mRNA Transcriptional Regulation Mechanisms

The regulation of this compound mRNA expression is a complex process involving various mechanisms, including promoter and enhancer elements, transcription factor binding sites, and long non-coding RNAs. nih.govmdpi.com Post-transcriptional regulation, such as mRNA stability and translation, also plays a significant role in controlling p27Kip1 protein levels. mdpi.commedrxiv.orgtandfonline.com

The this compound gene promoter contains various regulatory elements that influence its transcription. genecards.org Studies have identified an approximately 800 bp promoter region where germline this compound variants have been found. frontiersin.org Specific genomic regions identified as promoter/enhancer elements for this compound include GH12J012713 and GH12J012683, with varying scores indicating their regulatory potential. genecards.org

Table 1: Selected Promoter and Enhancer Elements for this compound Gene

GeneHancer (GH) IdentifierGH TypeGH ScoreTSS Distance (kb)Size (kb)Associated Genes
GH12J012713Promoter/Enhancer2.8+34.814.0This compound, DDX47, APOLD1, etc. genecards.org
GH12J012683Promoter/Enhancer1.8-0.72.7This compound, HSALNG0089398, DUSP16, etc. genecards.org
GH12J012687Enhancer0.3+1.60.3This compound, DUSP16, RPL19P17, etc. genecards.org

Transcription of the this compound gene is activated by Forkhead box class O (FoxO) family proteins, including FOXO1, FOXO3, and FOXO4. wikipedia.orgreactome.orgreactome.org These transcription factors bind to forkhead box elements within the this compound gene promoter, which are required for its induction. reactome.orgreactome.org While direct binding of FOXO transcription factors to the this compound gene promoter has not been explicitly demonstrated, their involvement in stimulating this compound gene expression is well-established. reactome.orgreactome.org For example, FOXO3-dependent this compound gene expression is downregulated by FLT3- and FLT3-ITD signaling through AKT-dependent FOXO3 phosphorylation and nuclear export. reactome.org

Other transcription factor binding sites identified in the this compound gene promoter include AP-1, ATF-2, c-Jun, GATA-1, MyoD, Pbx-1a, SP1, and E2F. frontiersin.orggenecards.org Mutations in these binding sequences, such as c.-838C>A, can alter the binding of transcription factors like E2F, potentially affecting p27 transcription. frontiersin.org E2F transcription factors are crucial for cell cycle progression, and their activity is regulated by the retinoblastoma (pRb) protein. oup.comnih.gov

Long non-coding RNAs (lncRNAs) play a role in the transcriptional and post-transcriptional control of this compound. mdpi.comtandfonline.com

lncRNA GAS5 : While not explicitly detailed in the provided search results regarding direct transcriptional control of this compound, lncRNAs are generally known to dynamically modulate mRNAs and their dysregulation can be involved in pathological processes. mdpi.com

lncRNA HCG11 : lncRNA HCG11 has been shown to suppress human osteosarcoma growth by upregulating p27Kip1 expression. nih.gov HCG11 achieves this by binding to miR-942-5p and IGF2BP2, with p27Kip1 acting as a key effector for HCG11's biological functions. nih.gov

lncRNA LIMp27 : LncRNA LIMp27 regulates the DNA damage response through p27 in p53-defective cancer cells. nih.govnih.gov

Furthermore, the 5' UTR of the this compound gene is highly structured and contains several translational regulatory elements, including an internal ribosome entry site (IRES) and an upstream open reading frame (uORF). plos.orgnih.gov Mutations affecting these uORFs can alter p27Kip1 expression. plos.orgnih.gov RNA-binding proteins (RBPs) also interact with this compound mRNA, influencing its stability and translation. For example, Pumilio-1 (PUM1) can repress this compound translation, and its enhanced expression is correlated with reduced survival in prostate cancer patients. mdpi.commedrxiv.org

Table 2: Long Non-Coding RNAs (lncRNAs) and their Role in this compound Regulation

lncRNA NameRole in this compound RegulationAssociated Mechanisms
HCG11Upregulates p27Kip1 expression nih.govBinds to miR-924-5p and IGF2BP2 nih.gov
LIMp27Regulates DNA damage response through p27 nih.govnih.gov(Specific mechanisms not detailed in results)

Protein Structure, Post Translational Modifications, and Subcellular Dynamics of Cdkn1b

Primary Protein Structure and Functional Domains of CDKN1B

Cyclin-dependent kinase inhibitor 1B (this compound), also known as p27Kip1, is a protein encoded by the this compound gene. wikipedia.org It is a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, which also includes p21Cip1/Waf1 and p57Kip2. wikipedia.org These proteins act as crucial regulators of the cell cycle, primarily by inhibiting the activity of cyclin-CDK complexes to control progression through the G1 phase. wikipedia.orgtaylorandfrancis.com The human p27 protein is composed of 198 amino acids. researchgate.netnih.gov

Cyclin and CDK Binding Domains

The N-terminal region of this compound is highly conserved among the Cip/Kip family members and contains the domains responsible for its inhibitory function. nih.gov This kinase inhibitory domain is essential for binding to both cyclins and CDKs. researchgate.net Specifically, the region between amino acids 25 and 93 is necessary for binding to and inhibiting cyclin/CDK complexes. researchgate.netnih.gov By interacting with complexes such as cyclin E-CDK2 and cyclin D-CDK4, this compound prevents them from phosphorylating their substrates, thereby halting the cell cycle. wikipedia.orgtaylorandfrancis.commycancergenome.org

Nuclear Export Signal (NES) and Nuclear Localization Signal (NLS)

The subcellular localization of this compound is critical for its function and is controlled by specific signaling sequences within its structure. The protein contains a nuclear export signal (NES) in its N-terminal region, which facilitates its transport from the nucleus to the cytoplasm. researchgate.netnih.govfrontiersin.org Conversely, a nuclear localization signal (NLS) is located in the C-terminal region of the protein. researchgate.netnih.govfrontiersin.org The presence of the NLS is crucial for the protein's transport into the nucleus, where it exerts its primary tumor-suppressive function by inhibiting nuclear cyclin-CDK complexes. nih.gov The balance between nuclear import and export, regulated by these signals, is a key determinant of this compound's activity. nih.gov

Intrinsically Disordered Protein (IDP) Characteristics and Conformational Flexibility

This compound is classified as an intrinsically disordered protein (IDP). researchgate.netresearchgate.net This means that a significant portion of the protein lacks a fixed or ordered three-dimensional structure under physiological conditions. This structural flexibility is a key characteristic of p27, allowing it to interact with a wide variety of binding partners and be subjected to numerous post-translational modifications. researchgate.netnih.gov This inherent disorder enables this compound to adopt different conformations upon binding to different partners, which is crucial for its diverse regulatory roles beyond simple CDK inhibition. researchgate.net

Post-Translational Modification (PTM) Landscape

The function, stability, and localization of this compound are extensively regulated by a complex landscape of post-translational modifications (PTMs). researchgate.netyoutube.comstudy.com These modifications, particularly phosphorylation, act as molecular switches that can fine-tune the protein's activity in response to various cellular signals. nih.gov The intrinsically disordered nature of this compound makes it highly accessible to modifying enzymes, resulting in a multitude of potential PTM sites. researchgate.net

Phosphorylation Events and Regulatory Kinases

Phosphorylation is the most well-characterized PTM of this compound, occurring at multiple serine, threonine, and tyrosine residues. A diverse array of kinases has been identified to phosphorylate this compound, each contributing to the regulation of its function. These kinases include, but are not limited to, cyclin-dependent kinases (CDK1, CDK2), AKT1 (also known as PKB), PIM1, ribosomal S6 kinases (RSK), UHMK1, ATM, extracellular signal-regulated kinases (ERK1/2), breast tumor kinase (Brk), protein phosphatase magnesium-dependent 1A (WIP1), AMP-activated protein kinase (AMPK), Sirtuin 1 (SIRT1), and Casein Kinase 2 (CK2).

The functional outcome of this compound phosphorylation is highly dependent on the specific site that is modified. Different phosphorylation events can lead to opposing effects on the protein's stability, its subcellular localization, and its ability to inhibit CDKs.

Ser-10 (Serine-10): Phosphorylation at Ser-10 is a major modification that has been linked to the nuclear export of this compound. nih.govresearchgate.net This event, which can be stimulated by estrogen and serum, facilitates the binding of this compound to the export protein CRM1, leading to its translocation to the cytoplasm. researchgate.netreactome.org While some studies suggest this phosphorylation can stabilize the protein in the nucleus, its primary role appears to be in promoting its exit from the nucleus, thereby relieving its inhibitory effect on the cell cycle. nih.govresearchgate.net High levels of Ser-10 phosphorylated p27 have been associated with hepatocellular carcinoma. nih.gov

Thr-187 (Threonine-187): Phosphorylation at Thr-187 is a critical step leading to the degradation of this compound. nih.gov This modification, primarily catalyzed by cyclin E-CDK2 or cyclin A-CDK2 complexes, creates a recognition site for the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex, specifically the F-box protein Skp2. wikipedia.org The subsequent ubiquitination of this compound targets it for proteasomal degradation, a necessary step for cells to progress from the G1 to the S phase of the cell cycle. wikipedia.orgnih.gov

Thr-198 (Threonine-198): Phosphorylation at Thr-198 has been associated with increased protein stability. nih.govnih.gov This modification can be mediated by kinases such as AKT1. researchgate.net Phosphorylation at this site may allow cells to survive under stress conditions like growth factor withdrawal by promoting autophagy. nih.gov It has also been linked to the cytoplasmic localization of p27. researchgate.net

Tyr-88 and Tyr-89 (Tyrosine-88 and Tyrosine-89): Phosphorylation of this compound on tyrosine residues, such as Tyr-88 and Tyr-89, can switch its role from a CDK inhibitor to a substrate. nih.gov These modifications, attributed to non-receptor tyrosine kinases like Brk, can promote the subsequent phosphorylation of Thr-187, leading to increased protein degradation. nih.govnih.gov For instance, the FLT3 kinase can phosphorylate Tyr-88 in acute myeloid leukemia, which is associated with decreased p27 levels. nih.gov

Ser-140 (Serine-140): The ataxia-telangiectasia mutated (ATM) kinase phosphorylates this compound at Ser-140 in response to DNA damage. This phosphorylation contributes to the stabilization of p27. However, this effect can be reversed by the phosphatase WIP1, which dephosphorylates Ser-140, leading to p27 destabilization. nih.gov

S12 (Serine-12): A cancer-associated mutation (G9R) in this compound can create a new consensus sequence for basophilic kinases, leading to the phosphorylation of the previously unmodified S12 residue. nih.gov This novel phosphorylation event is responsible for a loss of the tumor suppressor functions of p27, including its anti-proliferative and pro-apoptotic activities, by reducing its ability to inhibit CDKs and enhancing its degradation. nih.govresearchgate.net

Table 1: Summary of Key Phosphorylation Sites on this compound and Their Consequences

Phosphorylation Site Regulatory Kinase(s) Functional Consequence
Ser-10 DYRK1A, RSK, PIM1 Promotes nuclear export via binding to CRM1, potentially affecting stability. nih.govresearchgate.netnih.gov
Thr-187 CDK1, CDK2 Primes for ubiquitination by the SCF-Skp2 complex and subsequent proteasomal degradation. wikipedia.orgnih.gov
Thr-198 AKT1, PIM1, RSK Increases protein stability, may promote cell survival under stress, associated with cytoplasmic localization. nih.govnih.govresearchgate.net
Tyr-88 / Tyr-89 Brk, FLT3 Switches p27 from an inhibitor to a CDK substrate, promotes T187 phosphorylation and degradation. nih.govnih.gov
Ser-140 ATM Stabilizes p27 in response to DNA damage; effect is reversed by WIP1 phosphatase. nih.gov
S12 Basophilic kinases (due to G9R mutation) Loss of tumor suppressor function, reduced CDK inhibition, enhanced protein degradation. nih.govresearchgate.net

Ubiquitination and Proteasomal Degradation Pathways

The stability and function of the Cyclin-Dependent Kinase Inhibitor 1B (this compound), also known as p27Kip1, are meticulously controlled through ubiquitination and subsequent degradation by the 26S proteasome. This process is critical for the timely progression of the cell cycle, particularly the transition from the G1 to the S phase. Several E3 ubiquitin ligase complexes and associated factors have been identified that target this compound for proteolysis.

The most prominent pathway for this compound degradation is mediated by the SCF-Skp2 complex. This E3 ubiquitin ligase complex recognizes this compound only after it has been phosphorylated on the Threonine 187 (Thr187) residue by Cyclin E-CDK2 complexes aacrjournals.org. The S-phase kinase-associated protein 2 (Skp2 ) serves as the substrate recognition component of the complex. The activity of the SCF-Skp2 complex is further dependent on an accessory protein, CKS1B (Cyclin-dependent kinase subunit 1B), which acts as an essential cofactor for the binding and subsequent ubiquitination of phosphorylated this compound.

In addition to the canonical SCF-Skp2 pathway, other E3 ligases regulate this compound stability in specific contexts. The Anaphase-Promoting Complex/Cyclosome (APC/C) , activated by its co-factor CDC20 , is a major E3 ligase that targets key cell cycle proteins for degradation to control mitotic progression. While its primary targets are mitotic cyclins and securin, emerging evidence suggests a regulatory link between the PRMT6-CDC20 axis and the proteostasis of this compound.

The E3 ligase E6AP (E6-Associated Protein) has also been implicated in regulating this compound. E6AP can interact with and promote the proteasome-mediated degradation of this compound and directly ubiquitinates it in vitro nih.gov. However, in other contexts like prostate cancer, E6AP has been shown to reduce this compound levels by inhibiting its transcription through an E2F1-dependent mechanism rather than by direct degradation nih.govoncotarget.com.

Furthermore, the AAA-ATPase VCP/p97 is involved in targeting this compound for nuclear export and degradation as cells transition from G1 to S phase nih.govnih.govfrontiersin.org. The chaperone DNAJC5 has been found to promote the proliferation of hepatocellular carcinoma cells by modulating the Skp2-mediated degradation of this compound.

Interestingly, not all ubiquitination of this compound leads to its degradation. The E3 ligase SMURF1 , in partnership with the ubiquitin-conjugating enzyme UbcH7, catalyzes the formation of non-degradative K29-linked ubiquitin chains on this compound. This modification stabilizes the protein and promotes its cytoplasmic, non-canonical function in cell migration.

Finally, a crosstalk between SUMOylation and ubiquitination exists in the regulation of this compound. The SUMO-targeted ubiquitin ligase (STUbL) RNF4 recognizes SUMOylated this compound in the nucleus and facilitates its ubiquitination and subsequent degradation, representing a distinct nuclear-specific degradation pathway nih.gov.

Pathway/ComponentFunction in this compound RegulationPrimary Cellular Phase
SCF-Skp2 Recognizes Thr187-phosphorylated this compound and mediates its ubiquitination for degradation.Late G1 / S Phase
CKS1B Acts as an essential cofactor for the SCF-Skp2 complex, enhancing binding to this compound.Late G1 / S Phase
RNF4 Recognizes SUMOylated this compound in the nucleus and promotes its ubiquitination and degradation.G1 Phase
E6AP Promotes proteasomal degradation of this compound; may also regulate it at the transcriptional level.Context-dependent
VCP/p97 Targets this compound for nuclear export and subsequent degradation.G1 / S Transition
SMURF1 Catalyzes non-degradative K29-linked ubiquitination, stabilizing this compound and promoting its cytoplasmic functions.G1 Phase
DNAJC5 Regulates Skp2-mediated degradation of this compound.Proliferative Phases
CDC20 (APC/C) Part of a regulatory axis that influences this compound proteostasis.Mitosis / G1

Other Modifications and Their Regulatory Roles

Beyond phosphorylation and ubiquitination, this compound is subject to other post-translational modifications that modulate its stability, localization, and function.

SUMOylation: this compound can be modified by the attachment of a Small Ubiquitin-like Modifier (SUMO) protein. In response to signals like TGFβ, this compound is SUMOylated on lysine (B10760008) 134 (K134) nih.govnih.gov. This modification does not lead to degradation; instead, it enhances the stability of the this compound protein and promotes its accumulation within the nucleus nih.govresearchgate.netresearchgate.net. By stabilizing nuclear this compound, SUMOylation reinforces its cell cycle inhibitory function and is necessary for a proper cell cycle exit following TGFβ treatment nih.govnih.gov. This SUMO mark can then be recognized by the E3 ligase RNF4 for subsequent ubiquitination and degradation, highlighting a sequential regulatory mechanism nih.gov.

O-GlcNAcylation: This modification involves the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine or threonine residues. O-GlcNAcylation acts as a nutrient sensor, linking cellular metabolic status to protein function youtube.comscispace.com. Research has revealed a dynamic interplay between O-GlcNAcylation and the phosphorylation of this compound, which coordinates and regulates cell proliferation in hepatocellular carcinoma nih.gov. This crosstalk suggests that the metabolic state of the cell can directly influence the activity and stability of this compound, integrating nutrient availability with cell cycle control decisions.

ModificationSite of ModificationFunctional ConsequenceRegulatory Signal
SUMOylation Lysine 134 (K134)Increases protein stability, promotes nuclear localization, enhances cell cycle arrest.TGFβ
O-GlcNAcylation Serine/Threonine residuesModulates protein activity and stability in response to cellular nutrient status; crosstalks with phosphorylation.Glucose availability

Subcellular Localization and Dynamic Trafficking

The function of this compound is intrinsically linked to its location within the cell. The dynamic movement of this compound between the nucleus, cytoplasm, and even mitochondria allows it to perform distinct and context-dependent roles, ranging from its canonical function as a cell cycle inhibitor to non-canonical activities in cell migration and metabolism aacrjournals.orgnih.govnih.gov.

Nuclear Localization and Cell Cycle Inhibitory Function

The primary and most well-characterized function of this compound as a tumor suppressor is executed within the nucleus cancer.gov. In quiescent (G0) and early G1 phase cells, this compound is predominantly nuclear, where it acts as a potent inhibitor of cyclin-dependent kinases aacrjournals.org. It binds to and inactivates Cyclin E-CDK2 and Cyclin D-CDK4 complexes, thereby blocking the phosphorylation of key substrates required for progression through the G1 phase and entry into the S phase aacrjournals.org. The degradation of nuclear this compound at the G1/S transition is a prerequisite for the activation of CDK2 and the initiation of DNA replication nih.govpnas.org.

Cytoplasmic Localization and Non-Canonical Functions

In response to mitogenic signals, a fraction of this compound is exported from the nucleus to the cytoplasm embopress.org. The accumulation of cytoplasmic this compound is frequently observed in aggressive cancers and is associated with tumor-promoting activities that are independent of its CDK-inhibitory function nih.govtandfonline.comnih.gov.

In the cytoplasm, this compound can regulate cytoskeletal dynamics and cell motility. It achieves this in part by binding to and inhibiting the RhoA-ROCK signaling pathway, which leads to destabilization of the actin cytoskeleton and increased cell migration aacrjournals.org. This function is independent of its ability to bind cyclins and CDKs aacrjournals.org.

Furthermore, cytoplasmic this compound plays a role in regulating autophagy, a cellular process for degrading and recycling cytoplasmic components, particularly in response to metabolic stress crct-inserm.frtandfonline.com. Under conditions of amino acid starvation, a portion of this compound translocates to the lysosomal surface, where it interacts with the Ragulator component LAMTOR1 crct-inserm.frbiorxiv.orgresearchgate.net. This interaction prevents the assembly of the Ragulator complex, thereby inhibiting mTORC1 activation and promoting autophagy flux biorxiv.orgnih.gov.

Mitochondrial Localization and Metabolic Regulation

Recent studies have identified a novel pool of this compound localized within the mitochondria nih.gov. Mitochondrial this compound plays a significant role in cellular metabolism and bioenergetics. Its presence in mitochondria has been shown to improve mitochondrial membrane potential and increase the production of adenosine (B11128) triphosphate (ATP) nih.gov.

This mitochondrial function is crucial for processes that are highly dependent on respiration, such as endothelial cell migration. Moreover, mitochondrial this compound protects cardiomyocytes from apoptosis and is involved in cardiac myofibroblast differentiation nih.gov. Overexpression of this compound has been linked to significant changes in cellular energy metabolism, including increased consumption of oxygen, glutamine, and glucose nih.gov. This suggests that this compound acts as a key regulator linking cell cycle control with the metabolic state of the cell creative-proteomics.com.

Mechanisms of Nuclear Export and Import

The subcellular distribution of this compound is tightly regulated by active transport mechanisms through the nuclear pore complex.

Nuclear Export: The export of this compound from the nucleus to the cytoplasm is primarily mediated by the exportin CRM1 (Chromosome Region Maintenance 1) molbiolcell.orgnih.govnih.govscirp.org. This process is dependent on the RanGTP gradient and requires the phosphorylation of this compound on Serine 10 (Ser10) embopress.org. A putative nuclear export signal (NES) has been identified within the this compound protein sequence; mutation of this NES impairs its interaction with CRM1 and reduces its nuclear export nih.govresearchgate.net. The AAA-ATPase VCP/p97 also facilitates the nuclear export of this compound, linking its transport to subsequent degradation nih.gov.

Nuclear Import: The import of this compound into the nucleus is mediated by the classical importin (also known as karyopherin) pathway nih.govresearchgate.netyoutube.com. The C-terminal region of this compound contains a bipartite-like nuclear localization signal (NLS) that is recognized by importin α proteins nih.govnih.gov. Specifically, importin α3 and importin α5 have been shown to bind to the NLS of this compound and, in conjunction with importin β, facilitate its transport into the nucleus nih.gov. This nuclear import is essential for this compound to perform its canonical function of inhibiting nuclear cyclin-CDK complexes.

Transport MechanismKey Proteins InvolvedRegulating ModificationLocation of Signal Sequence
Nuclear Export CRM1, VCP/p97, RanGTPPhosphorylation on Serine 10Nuclear Export Signal (NES)
Nuclear Import Importin α3, Importin α5, Importin β-Nuclear Localization Signal (NLS)

Cellular Functions and Regulatory Mechanisms of Cdkn1b

Canonical Role in Cell Cycle Control

CDKN1B acts as a key gatekeeper of the cell cycle, precisely regulating the timing of Cyclin-dependent kinase (CDK) activation and inactivation, which in turn controls cell proliferation. mdpi.com Its presence is critical for maintaining cellular homeostasis and preventing uncontrolled cell growth. creativebiolabs.net

Regulation of G1 to S Phase Transition

This compound is specifically involved in regulating the transition from the G1 phase to the S phase of the cell cycle. creativebiolabs.net It exerts a negative regulatory effect by binding to and inhibiting the activity of cyclin E-CDK2 or cyclin D-CDK4 complexes, thereby arresting cell cycle progression at G1. nih.govwikipedia.orgcancerindex.orggenecards.orgatlasgeneticsoncology.orgnih.govfrontiersin.org Increased levels of the p27Kip1 protein typically lead to cell arrest in the G1 phase. wikipedia.org Conversely, the degradation of this compound is a prerequisite for cells to transition from a quiescent state into a proliferative one. nih.govcancerindex.orggenecards.orgatlasgeneticsoncology.org This degradation is primarily triggered by CDK-dependent phosphorylation and subsequent ubiquitination by SCF complexes. nih.govcancerindex.orggenecards.orgatlasgeneticsoncology.org Dysregulation, including downregulation or inactivation of this compound through genetic mutations or altered signaling pathways, can disrupt this essential control, leading to uncontrolled cell growth and contributing to tumorigenesis. researchgate.net this compound accumulates as cells exit the cell cycle (entering G0 phase) and is rapidly degraded upon re-entry into G1, following phosphorylation on Ser10 and Thr187 by CDK2 and subsequent E3 ubiquitin ligase-mediated degradation. mdpi.com

Interaction with Cyclin-CDK Complexes (e.g., Cyclin E-CDK2, Cyclin D-CDK4, Cyclin A-CDK2, Cyclin B-CDK1)

This compound's inhibitory function is mediated through its direct interaction with various cyclin-CDK complexes. It binds to and prevents the activation of cyclin E-CDK2 and cyclin D-CDK4 complexes. nih.govwikipedia.orgcancerindex.orggenecards.orgatlasgeneticsoncology.orgnih.govfrontiersin.org this compound is recognized as a potent inhibitor of cyclin E-CDK2 and cyclin A-CDK2 complexes. uniprot.org It forms a ternary complex with Cyclin A (CCNA2) and CDK2, where this compound inhibits the kinase activity of CDK2 through conformational rearrangements. genecards.org Furthermore, this compound interacts with CDK1. genecards.org

Interestingly, this compound's role with cyclin D-CDK4 complexes is more nuanced; it can form a complex with these cyclins and is involved in their assembly, stability, and activation modulation. uniprot.org Depending on its phosphorylation state and stoichiometry, this compound can act as either an inhibitor or an activator of cyclin D-CDK4 complexes. mdpi.comuniprot.org Specifically, phosphorylated this compound protein can allosterically activate the CDK4-cyclin D1 complex, inducing structural changes that facilitate catalysis. mdpi.com An increase in the synthesis of CDK4/6-cyclin D complexes can sequester p27, thereby preventing its binding to the CDK2/cyclin E complex. wikipedia.org Conversely, an active CDK2/cyclin E complex can phosphorylate p27, marking it for ubiquitination. wikipedia.org Phosphorylation of p27 on Thr-187 by CDK1 and CDK2 is a key event leading to its ubiquitination and subsequent proteasomal degradation. genecards.org

Table 1: Key Cyclin-CDK Complex Interactions with this compound

Cyclin-CDK ComplexThis compound RoleMechanism
Cyclin E-CDK2InhibitorBinds and prevents activation nih.govwikipedia.orgcancerindex.orggenecards.orgatlasgeneticsoncology.orgnih.govfrontiersin.org
Cyclin D-CDK4Inhibitor/ActivatorBinds and prevents activation; can also promote assembly and activation when phosphorylated nih.govwikipedia.orgcancerindex.orggenecards.orgatlasgeneticsoncology.orgnih.govfrontiersin.orgmdpi.comuniprot.org
Cyclin A-CDK2InhibitorBinds and inhibits kinase activity through conformational changes genecards.orguniprot.org
Cyclin B-CDK1InteractorPhosphorylation of p27 by CDK1 leads to degradation genecards.org

Cell Cycle Checkpoint Control

This compound serves as a critical checkpoint regulator in controlling cellular proliferation. cancerindex.orgcreativebiolabs.net Cell cycle checkpoints are essential surveillance systems that ensure the accuracy and integrity of cell division by monitoring and controlling progression through various phases. creativebiolabs.netwikipedia.org These checkpoints halt cell cycle progression in response to cellular stresses such as DNA damage or incomplete replication, preventing the propagation of compromised genetic material. creativebiolabs.netwikipedia.org this compound is implicated in the DNA damage response, participating in signal transduction pathways mediated by p53 that result in cell cycle arrest. cancerindex.org Its involvement extends to the broader cellular response to stress and the maintenance of genomic integrity. creativebiolabs.net Dysregulation of this compound, whether through genetic mutations, altered expression, or post-translational modifications, has been linked to the pathogenesis of various cancers. creativebiolabs.net

Non-Canonical and CDK-Independent Functions

Beyond its well-established role as a CDK inhibitor, p27Kip1 possesses non-canonical and CDK-independent functions. nih.govaacrjournals.orgnih.gov Its intrinsically unstructured nature allows for significant plasticity, enabling it to bind to a diverse array of partners and participate in multiple biological roles beyond modulating CDK activity. mdpi.com These functions often occur when p27 is localized in the cytoplasm. frontiersin.orgmdpi.comnih.gov Cytosolic p27 is known to influence cytoskeletal dynamics, cell motility, invasiveness, vesicle trafficking, and cytokinesis. mdpi.comnih.gov It also plays roles in regulating autophagy and transcription. mdpi.com

Regulation of Cell Motility and Invasion

Cytosolic p27 actively controls cell motility and invasiveness. frontiersin.orgmdpi.comnih.gov Mutations in the this compound gene can lead to alterations in cell motility and enhance cancer cell invasiveness. mdpi.com For instance, the loss of p27's ability to block cell proliferation has been partially attributed to the altered binding efficiency of mutant p27Kip1 forms with Cyclin/CDK complexes. mdpi.com Cytoplasmic p27 has been demonstrated to promote mesenchymal migration while hindering amoeboid migration, acting upstream of the Rho/ROCK pathway. biologists.com Research findings indicate that overexpression of negative regulator of ubiquitin-like proteins 1 (NUB1) can inhibit the proliferation and invasion of gastric cancer cells by upregulating p27Kip1 and inhibiting epithelial-mesenchymal transition. nih.gov

Influence on Cytoskeletal Dynamics (e.g., RhoA, stathmin, microtubules)

This compound's influence extends to the regulation of cytoskeletal dynamics. mdpi.comnih.gov In the cytosol, p27 interacts with key components and regulators of the cytoskeleton, including RhoA and stathmin, thereby modulating both actin filaments and microtubule dynamics. mdpi.comnih.govnih.govresearchgate.net The C-terminal domain of p27 is known to interact with αTAT1, a microtubule acetylating enzyme, and the PRC1 protein, which is involved in microtubule bundling. mdpi.com

Specific interactions highlight p27's role:

Stathmin: Cytoplasmic p27 interacts with stathmin, a microtubule-destabilizing protein. biologists.com The binding of p27 to stathmin, particularly via its C-terminus, can be regulated by phosphorylation on Threonine 198 (T198), leading to impaired stathmin activity. frontiersin.orgnih.gov Stathmin is frequently overexpressed in metastatic tumors. nih.gov When p27 interacts with stathmin, stathmin's ability to bind microtubules decreases, consequently reducing its microtubule-destabilizing activity. nih.gov Conversely, high stathmin expression and activity can promote amoeboid-like cell motility by regulating RhoA in a microtubule-dependent manner. nih.gov

RhoA: p27's interaction with RhoA, a GTPase protein, also contributes to its effects on cell migration and cytoskeletal remodeling. mdpi.comnih.govnih.govbiologists.com

Table 2: this compound's Influence on Cytoskeletal Dynamics

Cytoskeletal Component/RegulatorThis compound Interaction/EffectResearch Findings
RhoAInteracts with RhoA; modulates actin filaments and cell migration. mdpi.comnih.govnih.govbiologists.comresearchgate.netCytoplasmic p27 promotes mesenchymal migration upstream of the Rho/ROCK pathway. biologists.com
StathminInteracts with stathmin (microtubule-destabilizing protein); regulates microtubule dynamics. frontiersin.orgmdpi.comnih.govnih.govbiologists.comresearchgate.netBinding of p27 to stathmin via C-terminus (regulated by T198 phosphorylation) impairs stathmin activity. frontiersin.orgnih.gov Decreases stathmin's microtubule-binding ability. nih.gov
MicrotubulesDirectly influences microtubule dynamics and bundling. mdpi.comnih.govnih.govC-terminal domain interacts with αTAT1 (microtubule acetylating enzyme) and PRC1 (microtubule bundling protein). mdpi.com

Role in Vesicle Trafficking and Ciliogenesis

This compound exhibits a notable cyclin-dependent kinase (CDK)-independent function in the intricate processes of vesicle trafficking and ciliogenesis. Primary cilia are antenna-like sensory organelles that extend from the cell surface and are vital for tissue development and homeostasis. fishersci.calovd.nl Anti-proliferative stimuli, such as mitogen deprivation and contact inhibition, not only increase the intracellular level of p27Kip1 but also induce the formation of primary cilia. lovd.nl Research indicates that this compound is directly associated with ciliogenesis. For instance, the disruption of ciliogenesis is almost entirely observed in p27Kip1-knockout human retinal pigment epithelial cells. lovd.nl

Furthermore, this compound plays a role in the early events of ciliogenesis by impacting the docking of Ehd1-associated preciliary vesicles to the distal appendages of the basal body. lovd.nl Glucose deprivation promotes primary cilium formation through the inactivation of the mammalian target of rapamycin (B549165) complex-1 (mTORC1). fishersci.caciteab.com This effect is mediated by the upregulation of p27Kip1 (this compound), as rapamycin-induced ciliogenesis is abrogated in p27Kip1-depleted cells. fishersci.caciteab.com Additionally, bone morphogenetic protein (BMP) signaling is crucial for the formation of nodal cilia, positively regulating the phosphorylation of p27Kip1 (this compound), which helps maintain cells in quiescence—a critical state for inducing primary cilia. Both p27Kip1 and phospho-p27Kip1 are produced exclusively at the node under the tight regulation of BMP signaling during the breaking of left-right symmetry in embryos.

Transcriptional Regulation by this compound

Beyond its direct role in cell cycle inhibition, this compound, specifically its encoded protein p27, also functions as a transcriptional regulator and coregulator of gene expression. This regulatory capacity allows p27 to influence various cellular pathways, including those involved in cell migration, invasion, and development, independently of its CDK inhibitory action.

The expression of the this compound gene is subject to transcriptional control. Its promoter contains forkhead box elements that are essential for the induction of this compound gene transcription by Forkhead box class O (FOXO) transcription factors, including FOXO1, FOXO3, and FOXO4. nih.gov Conversely, this compound expression can be downregulated by FLT3- and FLT3-ITD signaling, which leads to AKT-dependent FOXO3 phosphorylation and nuclear export. This downregulation of this compound can contribute to cellular proliferation downstream of FLT3 signaling. Moreover, active FLT3 may directly phosphorylate and inhibit this compound, further promoting cell cycle progression.

Autophagy Regulation

This compound is involved in the regulation of autophagy, a conserved cellular process crucial for self-degradation and maintaining cellular homeostasis, particularly under stress conditions like nutrient deprivation. During prolonged amino acid starvation, this compound promotes autophagy through an mTORC1-dependent pathway. A fraction of this compound translocates to lysosomes, where it interacts with the Ragulator subunit LAMTOR1. This interaction prevents Ragulator assembly, which is necessary for mTORC1 activation in response to amino acids. By repressing mTORC1 activity, this compound facilitates the nuclear translocation of the transcription factor TFEB and activates lysosomal function, thereby enhancing starvation-induced autophagy flux and apoptosis. Cells lacking this compound demonstrate elevated mTORC1 activation and reduced autophagy, yet surprisingly survive starvation, suggesting a complex interplay between this compound, mTORC1, and cellular survival under metabolic stress.

Furthermore, autophagy plays a role in regulating T lymphocyte proliferation through the selective degradation of this compound. In autophagy-deficient T cells, this compound accumulates and cannot be degraded after T cell receptor (TCR) stimulation, leading to impaired proliferation. Genetic deletion of one allele of this compound in autophagy-deficient T cells can restore their proliferative capability, allowing them to enter the S-phase after TCR stimulation. This indicates that autophagy is essential for maintaining homeostatic levels of this compound in naive T cells and for its selective degradation upon T cell activation.

Role in DNA Damage Response (e.g., p53, ATM)

This compound is an integral component of the DNA damage response (DDR), a critical cellular surveillance system that ensures genomic integrity by halting cell cycle progression in response to DNA damage or replication stress. As a cyclin-dependent kinase inhibitor, this compound plays a pivotal role in enforcing cell cycle checkpoints, particularly at the G1 to S phase transition.

In response to DNA damage, the DDR activates various repair mechanisms and cell cycle arrest. This compound contributes to this by binding to and inhibiting cyclin-CDK complexes, effectively preventing cells from progressing through the cell cycle with damaged DNA. The activation of the G1 checkpoint, which prevents the transition to the S phase, is initiated by DNA damage sensors such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3 Related (ATR). These kinases phosphorylate downstream effectors like CHK1 and CHK2, which in turn can lead to the inactivation of CDK2-cyclin E and subsequent G1 arrest. While this compound is a key player in this G1 arrest, its direct interaction with p53 and ATM pathways in the context of DNA damage response is also significant. This compound has been shown to stabilize the tumor suppressor protein p53, leading to cell cycle arrest in G1. Additionally, this compound is rapidly phosphorylated in response to replication blocks and DNA damage, and its importance extends to maintaining genomic integrity and cellular response to stress.

Interaction Networks and Signaling Pathways Involving Cdkn1b

Integration into Major Signaling Pathways

Wnt/beta-catenin Pathway

The Wnt/beta-catenin pathway is a highly conserved signaling cascade critical for embryonic development and tissue homeostasis, with its aberrant activation frequently implicated in cancer. CDKN1B's interaction with this pathway is primarily indirect, often involving regulatory feedback loops. Activation of the canonical Wnt pathway leads to the nuclear translocation of beta-catenin, which subsequently interacts with TCF/LEF transcription factors to induce the expression of target genes, including cyclin D1 (CCND1), which promotes cell cycle progression. nih.gov Research indicates that the upregulation of TCF19, a transcription factor associated with the Wnt pathway, can inhibit cell cycle suppressors like p57Kip2, p21Cip1, and p27Kip1 (this compound), while simultaneously enhancing cyclin D1 expression and promoting the phosphorylation of retinoblastoma (Rb), FOXO1, and AKT. nih.gov Furthermore, studies have shown that activation of beta-catenin in conditions such as pterygium can interact with miR-221, leading to the downregulation of the p27Kip1 gene (this compound), thereby influencing disease pathogenesis. researchgate.net

Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Recent research highlights a synergistic interaction between the Hippo pathway and p27Kip1 (this compound) in suppressing mitotic regeneration in various tissues, including the organ of Corti and the retina. pnas.orglifemapsc.com Mechanistically, the Hippo pathway's effector, YAP (Yes-associated protein), stimulates the degradation of p27Kip1 through the activation of its direct target gene, SKP2. pnas.orglifemapsc.com However, this protein-level control is counteracted by an unusually high level of this compound transcription in certain contexts, such as the cochlea, which helps maintain p27Kip1 activity and opposes YAP's mitogenic effects. pnas.orglifemapsc.com Inactivation of the Hippo pathway in a this compound-deficient background has been shown to be sufficient to induce adult auditory supporting cell proliferation in vivo, demonstrating the cooperative role of p27Kip1 in preventing cell cycle reentry. pnas.orglifemapsc.com

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of immune responses, inflammation, and cell survival. This compound has been implicated in interactions with the NF-κB pathway, particularly in the context of cell migration and invasion. For instance, the cell cycle inhibitor p27Kip1 (this compound) is involved in ERK1/2-mediated MMP-9 expression through the activation of the NF-κB binding motif. This activation contributes to the migration and invasion of bladder cancer cells induced by IL-7. researchgate.net This suggests a role for this compound in mediating cellular responses that involve both cell cycle control and inflammatory signaling via NF-κB.

AMPK Pathway

The AMP-activated protein kinase (AMPK) pathway serves as a crucial cellular energy sensor, regulating metabolism and cell growth in response to energy status. This compound is a downstream target of the STK11-AMPK pathway, which senses cellular stress and energy levels. oup.com Phosphorylation of this compound at Threonine 198 (Thr198) by AMPK stabilizes this compound, leading to its retention in the cytoplasm and enabling cells to survive metabolic stress. oup.comuniprot.orgchemrxiv.org This cytoplasmic localization of this compound can also modulate mTOR signaling by inhibiting Ragulator assembly on the lysosomal membrane, thereby activating TFEB, a master regulator of autophagy and biogenesis, and promoting autophagy during prolonged periods of stress. oup.com Furthermore, activated AMPK can induce cell cycle arrest by activating tumor suppressor proteins such as p27 (this compound), p53, and retinoblastoma (Rb). oup.com AMPKα2 has been shown to regulate cellular proliferation in bladder cancer through p27, with this AMPK-mediated control of p27 being SKP2 dependent. researchgate.net

Crosstalk with Other Cell Cycle Regulators (e.g., p21, p53, Rb)

This compound engages in extensive crosstalk with other key cell cycle regulators, forming a complex network that ensures precise control over cell division.

p21 (CDKN1A) Both this compound (p27Kip1) and CDKN1A (p21Cip1/WAF1) are members of the Cip/Kip family of cyclin-dependent kinase inhibitors. nih.govwikipedia.orgahajournals.org They function by binding to and inhibiting the activity of cyclin-CDK complexes, thereby arresting cell cycle progression, particularly at the G1 phase. nih.govwikipedia.orgahajournals.org Loss of expression or function of either p21 or p27 has been implicated in the genesis and progression of many human malignancies. wikipedia.org Studies indicate an intrinsic cooperation between p21 and p27 in activating stress-induced cellular senescence and tumor progression. researchgate.net While p27 is highly expressed during cellular quiescence, p21 levels can increase in early G1 to stabilize cyclin D-CDK4 complexes without necessarily inhibiting their activity. ahajournals.org Both p21 and p27 can be phosphorylated and ubiquitinated, leading to their degradation, with specific kinases like CDK2 or CDK4 phosphorylating them on residues like S130 and T187, respectively, followed by ubiquitination by proteins such as SKP2. researchgate.netahajournals.org

p53 (TP53) The tumor suppressor protein p53 is a critical guardian of the genome, inducing cell cycle arrest or apoptosis in response to DNA damage and other stresses. This compound and p53 are both tumor suppressor proteins, and their functions are often interconnected in regulating cell cycle arrest. oup.comgenomenon.com While p53 can positively regulate p21 expression, thereby indirectly influencing p27's role in cell cycle control, nih.gov direct interactions between this compound and p53 are also observed. For instance, activated AMPK can induce cell cycle arrest by activating tumor suppressor proteins including p27, p53, and Rb. oup.com Although this compound is rarely mutated or deleted in human cancers compared to p53 or Rb, genomenon.com its proper function is essential for a robust tumor suppressive response.

Rb (Retinoblastoma protein, RB1) The Retinoblastoma protein (Rb) is a central tumor suppressor that regulates the G1/S transition of the cell cycle. In its hypophosphorylated state, Rb binds to E2F transcription factors, preventing the transcription of genes necessary for S-phase entry. wikipedia.orggenomenon.com Cyclin-CDK complexes, whose activity is inhibited by this compound, phosphorylate Rb, leading to its inactivation and the release of E2F, thus promoting cell cycle progression. nih.govgenomenon.comuniprot.org this compound, as a cyclin-dependent kinase inhibitor, directly contributes to the regulation of this crucial Rb-E2F axis by inhibiting the CDKs that phosphorylate Rb. nih.govuniprot.orgidrblab.netuniprot.org this compound is considered part of crosstalk pathways related to cyclins and Rb, highlighting its integral role in the broader regulatory network that controls cell proliferation. uniprot.org

Cdkn1b in Cellular Processes and Disease Pathogenesis Pre Clinical Research Focus

Role in Cellular Proliferation Control in Pre-clinical Models

Pre-clinical studies have extensively investigated the role of CDKN1B in controlling cellular proliferation. As a key inhibitor of cyclin-CDK complexes, p27's primary function is to halt cell cycle progression from the G1 to the S phase. creativebiolabs.netnih.gov This inhibitory action is crucial for maintaining cellular homeostasis and preventing uncontrolled cell growth. creativebiolabs.net

Studies using this compound knockout mice have demonstrated the impact of p27 deficiency on proliferation in various tissues. Complete ablation of this compound in mice leads to increased body size and predisposes them to spontaneous pituitary adenomas and multiple organ hyperplasia, underscoring p27's role as a negative regulator of proliferation in these contexts. frontiersin.org In Leydig cells, this compound knockout in mice resulted in a nearly 7-fold increase in the Leydig cell labeling index, indicating significantly increased proliferation compared to wild-type controls. oup.com This suggests that this compound normally serves to inhibit Leydig cell proliferation. nih.gov

In the context of cancer, reduced expression or loss of function of this compound promotes cell cycle progression and is associated with increased cell proliferation in various tumor types in pre-clinical models. creativebiolabs.net For instance, low this compound expression has been linked to advanced cancer stage and worse clinicopathological parameters, including high expression of proliferation markers like Ki-67, in breast cancer. nih.gov Pre-clinical investigations in prostate cancer have shown that knockdown of PUM1, an RNA binding protein, leads to increased this compound protein expression and reduced prostate cancer cell proliferation and tumor formation, highlighting the PUM1-CDKN1B axis as a regulator of proliferation in this context. medrxiv.org

Furthermore, studies in diffuse midline glioma (DMG) cell lines have shown that irradiation, which can induce cellular senescence, leads to increased expression of p27, alongside other cell cycle inhibitors like p21 and p57. biorxiv.org This suggests that p27 upregulation is part of a cellular response aimed at inducing cell cycle arrest. biorxiv.org

The regulation of p27 levels is complex and can occur through various mechanisms, including transcriptional, translational, and post-translational control, such as proteasomal degradation. medlineplus.govresearchgate.netwikipedia.org Dysregulation of these mechanisms can lead to reduced functional p27, contributing to increased proliferation. medlineplus.gov

Involvement in Cell Differentiation and Development

Beyond its established role in cell cycle control, this compound is also significantly involved in regulating cell differentiation and development in various pre-clinical models. medlineplus.govcreativebiolabs.net p27's ability to induce cell cycle exit is often a prerequisite for cells to commit to a specific differentiation pathway. nih.gov

Studies suggest that p27 can participate in the establishment and/or maintenance of a differentiated status, potentially in conjunction with D-type cyclins. nih.gov The involvement of this compound in differentiation extends to several specific cell types, as detailed in the following subsections.

Neuronal Differentiation

Pre-clinical research indicates that this compound plays a role in neuronal differentiation. Studies have demonstrated that cell cycle exit and neural differentiation are strongly regulated by p27 and cyclin D/CDK complexes. nih.gov Furthermore, p27 appears to induce neuronal differentiation through mechanisms beyond just cell cycle control. nih.gov

In neuroblastoma cells, the regulation of p27 levels has been implicated in controlling proliferation, and retinoic acid has been shown to increase p27 levels by down-regulating its degradation pathway, suggesting a link between p27 and differentiation in these cells. nih.gov Another study highlighted that MAST1 modulates neuronal differentiation and cell cycle exit via p27 in neuroblastoma cells. nih.gov

Research using rodent neural stem cells (NSCs) exposed to propofol (B549288) revealed that propofol disturbed NSC differentiation. frontiersin.org This disturbance was associated with a cell cycle arrest status and an inclination towards differentiating into glial cells (GFAP+ or S100β+ cells). frontiersin.org The study identified an miR-124-3p/Sp1/Cdkn1b axis as important in this process, where propofol elevated this compound expression via Sp1, potentially contributing to cell cycle arrest and altered differentiation. frontiersin.org

Studies in the developing central nervous system (CNS) of chick and mouse embryos have shown that the transient expression of Mnb/Dyrk1a promotes cell cycle exit by upregulating p27 (this compound) transcription and neuronal differentiation by suppressing NOTCH signaling. biologists.com This suggests a coordinated role for p27 in the transition from neural proliferation to neuronal differentiation. biologists.com

Leydig Cell Development and Function

This compound is expressed in Leydig cells and plays a crucial role in their development and function. nih.govoup.com Studies in mice have investigated the impact of this compound knockout on Leydig cell proliferation and steroidogenesis. oup.comnih.gov

As mentioned earlier, this compound knockout mice exhibit significantly increased Leydig cell proliferation. oup.com However, this increased proliferation is accompanied by decreased steroidogenic capacity. nih.govoup.com Testicular testosterone (B1683101) levels and the mRNA levels of key steroidogenic enzymes such as Star, Cyp11a1, and Hsd17b3 were significantly lower in this compound knockout mice compared to wild-type controls. nih.govoup.com

These findings suggest that while this compound inhibits Leydig cell proliferation, it is also important for their functional differentiation, specifically their capacity to produce steroids. nih.govoup.com The absence of this compound appears to hold Leydig cells in the cell cycle longer, leading to increased proliferation but impaired differentiation and steroidogenesis. nih.gov

Research in Tibetan sheep testes during different maturity stages also showed that this compound is mainly present in testicular Leydig cells, with expression also observed in the seminiferous epithelium. researchgate.net The expression level of this compound in Tibetan sheep testes showed a trend of initial decline and then increase with age, suggesting its dynamic role during testicular development. researchgate.net

Cardiac Myofibroblast Differentiation

Pre-clinical studies have identified a role for this compound in the differentiation of cardiac myofibroblasts. Cardiac fibroblasts differentiate into myofibroblasts in response to injury or stress, a process crucial for cardiac remodeling. researchgate.netmdpi.com

Research has shown that mitochondrial p27 is necessary and sufficient for cardiac myofibroblast differentiation. nih.govplos.org Studies using cardiac fibroblasts isolated from p27-deficient mice and wild-type littermates demonstrated that transforming growth factor β1 (TGFβ1), a known inducer of myofibroblast differentiation, could only induce this differentiation in wild-type cardiac fibroblasts and not in p27-deficient cells. nih.govplos.org This was measured by the upregulation of alpha smooth muscle actin (αSMA), a marker of myofibroblast differentiation. nih.govplos.org

These findings indicate that p27 is required for TGFβ1-induced myofibroblast differentiation of cardiac fibroblasts in pre-clinical models. nih.govplos.org

Lens Fiber Cell Differentiation

This compound is also involved in the complex process of lens fiber cell differentiation, which is essential for lens transparency. arvojournals.orgresearchgate.net Lens epithelial cells differentiate into elongated lens fiber cells, a process that involves cell cycle exit and the degradation of organelles, including the nucleus. arvojournals.orgresearchgate.net

p27 regulates cell cycle progression through its inhibition of CDK1, and this activity is relevant to lens differentiation. arvojournals.org Increased levels of p27 have been correlated with impaired lens fiber cell differentiation in several mouse models of cataract. arvojournals.org

In the lens, p27 is important for inhibiting CDK1 activity during fiber cell generation. researchgate.net Later, during fiber cell differentiation, the degradation of p27 allows for CDK1 activity in late fiber cells, which is important for the disassembly of the nuclear envelope and DNA degradation during the denucleation process. researchgate.net While some studies suggest that vitreous treatment, which induces changes characteristic of fiber cell differentiation, did not affect the expression of this compound in lens epithelial explants, other research highlights the dynamic regulation and crucial role of p27 levels during different stages of lens fiber cell differentiation. researchgate.netnih.gov

Regulation of Cellular Senescence

This compound is involved in the regulation of cellular senescence, a state of stable cell cycle arrest that can be triggered by various stresses and is thought to contribute to aging and act as a barrier to cancer development. biorxiv.orgplos.orgfrontiersin.orgmdpi.com

p27, along with other cyclin-dependent kinase inhibitors like p21, plays a role in mediating cell cycle arrest characteristic of senescence. biorxiv.orgplos.org Oxidative stress and DNA damage can activate signaling pathways, including those involving FoxO3a, which promote the transcription of CDKN1A (encoding p21) and this compound, leading to cell cycle arrest. plos.org

Pre-clinical models utilizing conditional induction of the CDK inhibitor this compound have shown that this can cause a significant decline in somatic cell proliferation in multiple tissues and induce premature aging features. frontiersin.org This suggests that sustained p27 activity can contribute to a senescence-like state.

In diffuse midline glioma cell lines, irradiation induced cellular senescence, characterized by increased expression of p21, p27, and p57. biorxiv.org This accumulation of CDK inhibitors is consistent with the induction of cell cycle arrest associated with senescence. biorxiv.org

While cellular senescence involves stable cell cycle arrest maintained by pathways regulating cell cycle progression (such as p53/p21 and p16/RB), p27 contributes to this arrest. biorxiv.org The interplay between this compound and other factors in the complex network of senescence signaling, including DNA damage response, oxidative stress, and mitochondrial regulation, is an area of ongoing research in pre-clinical models. plos.org

Modulation of Apoptosis

This compound has been shown to participate in the modulation of apoptosis, a programmed cell death process crucial for development and tissue homeostasis. While its primary function relates to cell cycle arrest, studies indicate that p27Kip1 can influence apoptotic pathways. tandfonline.comnih.govresearchgate.netaacrjournals.orgmdpi.com For instance, this compound has been demonstrated to mediate apoptosis of neuronal cells induced by oxyhemoglobin after subarachnoid hemorrhage via the miR-502-5p/PPARγ/NF-κB signaling pathway in pre-clinical models. nih.govresearchgate.net Overexpression of this compound in induced neuronal cell lines promoted cell viability and suppressed apoptosis and inflammation. nih.govresearchgate.net Conversely, some studies suggest that while p27 can have apoptosis-inducing functions, these might be observed particularly when p27 is overexpressed at supra-physiologic levels in tumor cells in vitro. aacrjournals.org The context and cellular environment appear to influence the specific role of this compound in apoptosis. tandfonline.com Furthermore, this compound can enhance starvation-induced autophagy flux and apoptosis by repressing MTORC1 activity through interaction with the Ragulator complex on lysosomes during prolonged amino acid starvation. tandfonline.com

Pre-clinical Research on this compound in Disease Models (Mechanistic Insights)

Pre-clinical research utilizing various disease models has provided significant mechanistic insights into the involvement of this compound in pathogenesis. These models, including genetically modified mice and cell lines, have been instrumental in deciphering the complex functions of this compound beyond its canonical role as a cell cycle inhibitor. frontiersin.orgelsevier.esbiorxiv.orgbirac.nic.in Studies in these models have explored how alterations in this compound expression, localization, and function contribute to disease development and progression. nih.govmdpi.comtandfonline.com

This compound in Cancer Pathogenesis (Tumor Suppressor vs. Oncogenic Role, Haploinsufficiency)

This compound is widely regarded as a tumor suppressor gene due to its ability to inhibit cell cycle progression. plos.orgwikipedia.orgmdpi.comfrontiersin.orgmedrxiv.org However, its role in cancer pathogenesis is complex and can sometimes appear contradictory, with evidence suggesting both tumor suppressor and, in certain contexts, oncogenic functions. mdpi.comtandfonline.commdpi.comnih.gov The concept of haploinsufficiency is particularly relevant to this compound, where the loss of even one functional copy of the gene can contribute to tumorigenesis. mdpi.comfrontiersin.orgmedrxiv.orgbioscientifica.comnih.govfrontiersin.orgtaylorandfrancis.com Studies in this compound ablated mice have confirmed its role as a bona fide tumor suppressor gene. mdpi.com Monoallelic inactivation of this compound in several tumors, including small intestine neuroendocrine tumors (SI-NETs), breast cancers, and parathyroid adenomas, supports the notion of this compound as a haploinsufficient tumor suppressor. mdpi.comfrontiersin.orgbioscientifica.com Mouse models have also provided consistent findings regarding haploinsufficiency. mdpi.comfrontiersin.org

Germline Mutations and Syndromic Associations (e.g., Multiple Endocrine Neoplasia Type 4 (MEN4), MENX in rats)

Germline mutations in the this compound gene have been definitively linked to inherited cancer syndromes. nih.govplos.orgfrontiersin.orgfrontiersin.orgnih.govresearchgate.net A notable association is with Multiple Endocrine Neoplasia Type 4 (MEN4), an autosomal dominant disorder characterized by the development of tumors in various endocrine glands. plos.orgelsevier.esfrontiersin.orgnih.govresearchgate.netnih.gov MEN4 shares phenotypic similarities with MEN1 but is caused by germline this compound mutations rather than MEN1 mutations. nih.govresearchgate.netnih.gov The discovery of MENX, a multiple endocrine neoplasia syndrome in rats caused by a germline mutation in the this compound gene, was crucial in identifying this compound as the causative gene for human MEN4. plos.orgelsevier.esnih.gov Studies in both rat and human kindreds have established this compound/CDKN1B as a novel tumor susceptibility gene for multiple endocrine tumors. elsevier.es Germline this compound mutations in MEN4 patients have been primarily associated with MEN1-related lesions such as parathyroid and pituitary tumors, though other malignancies like renal angiomyolipoma and papillary thyroid carcinoma have also been reported. plos.orgfrontiersin.org These mutations can affect p27Kip1 cellular localization, protein stability, or binding with functional partners. plos.org

Somatic Mutations and Loss-of-Function Mechanisms in Cancer (e.g., Luminal Breast Cancer, Prostate Cancer, Neuroendocrine Tumors)

Somatic mutations in this compound have been identified in various sporadic cancers, contributing to loss-of-function mechanisms that promote tumorigenesis. nih.govmdpi.comresearchgate.netresearchgate.net These mutations are particularly noted in hormone-driven tumors such as luminal breast cancer (LBC), prostate cancer (PC), and small intestine neuroendocrine tumors (SI-NETs). nih.govmdpi.comfrontiersin.orgresearchgate.net In SI-NETs, this compound mutations represent one of the most frequent genetic alterations, including small insertions/deletions and heterozygous frameshift mutations. mdpi.comfrontiersin.org In LBC, this compound mutations, often located in the C-terminal portion of p27Kip1, may alter protein localization and stability, impacting cancer cell proliferation and motility. nih.gov Somatic this compound mutations have also been found in prostate carcinomas. mdpi.com Loss-of-function can occur through various mechanisms, including mutations that lead to protein truncation or affect key residues involved in phosphorylation and degradation. mdpi.comresearchgate.net

Gene Deletions and Aberrant Expression Levels in Tumorigenesis

Gene deletions and aberrant expression levels of this compound are frequently observed in tumors and contribute to tumorigenesis. nih.govaacrjournals.orgfrontiersin.orgpulsus.comhaematologica.org While homozygous deletions of this compound are relatively infrequent, heterozygous deletions, consistent with a haploinsufficiency model, are more common and can lead to a functional deficit due to reduced p27Kip1 protein levels. frontiersin.orgtaylorandfrancis.compulsus.com Analysis of copy number variations in luminal breast cancer has shown that a fraction of cases display loss or gain of the this compound gene, further highlighting the importance of p27Kip1 function in this tumor type. researchgate.net Aberrant expression, often characterized by reduced p27Kip1 protein levels despite normal mRNA levels, is a common feature in many human tumors, including prostate cancer. wikipedia.orgmedrxiv.org This downregulation can be mediated by post-transcriptional mechanisms, such as accelerated protein degradation or translational repression. wikipedia.orgmedrxiv.org For example, the RNA-binding protein PUM1 has been shown to repress this compound translation, contributing to prostate cancer progression. medrxiv.org Low this compound expression has also been identified as a favorable prognostic marker in acute myeloid leukemia, suggesting context-dependent roles for expression levels. haematologica.org

Altered Subcellular Localization in Cancer Progression

The subcellular localization of p27Kip1 is a critical determinant of its function, and altered localization is frequently observed in cancer progression. wikipedia.orgmdpi.comtandfonline.comnih.govresearchgate.netresearchgate.netoup.com While nuclear p27Kip1 primarily functions as a cell cycle inhibitor by binding to cyclin-CDK complexes, cytoplasmic mislocalization can lead to loss of its tumor suppressor activity and, in some cases, acquire oncogenic properties. wikipedia.orgmdpi.comtandfonline.com Post-translational modifications, such as phosphorylation, can influence p27Kip1's cellular localization and direct it towards specific interactions or degradation pathways. wikipedia.orgmdpi.com Oncogenic activation of pathways like PI3K can lead to the export of p27Kip1 to the cytoplasm. wikipedia.org Studies on this compound mutations found in MEN4 or cancers have shown that these mutations can result in altered phosphorylation and different localization or degradation mechanisms compared to wild-type p27Kip1. mdpi.com For instance, a mutation in the nuclear exportation signal of p27Kip1 was identified in prostate cancer, potentially leading to protein displacement in the cytoplasm. nih.gov However, the role of cytoplasmic p27Kip1 is complex; while it can promote motility and invasiveness in some contexts, lysosomal localization during metabolic stress can lead to MTORC1 repression and enhanced apoptosis, suggesting a tumor suppressor role in that specific location. tandfonline.com Germline this compound variants have also been shown to alter the subcellular localization of the protein in pre-clinical models. oup.com

This compound in Metabolic Disorders (e.g., Obesity, Diabetes)

Pre-clinical studies suggest a significant role for this compound in the context of metabolic disorders like obesity and diabetes. Research in mouse models of type 2 diabetes mellitus, specifically those lacking insulin (B600854) receptor substrate 2 (Irs2(-/-)) or the long form of the leptin receptor (Lepr(-/-) or db/db), has shown that p27(Kip1) progressively accumulates in the nucleus of pancreatic beta cells. Deletion of the this compound gene in these models ameliorated hyperglycemia by increasing islet mass and maintaining compensatory hyperinsulinemia. nih.gov This effect was primarily attributed to the stimulation of pancreatic beta-cell proliferation. nih.gov These findings indicate that p27(Kip1) contributes to beta-cell failure during the development of type 2 diabetes in these mouse models and may represent a potential therapeutic target for this condition. nih.gov

Further research has delved into the molecular pathways involving this compound in obesity-induced metabolic changes. Studies have demonstrated that obesity leads to the upregulation of miR-455, which in turn promotes adaptive pancreatic beta-cell proliferation. diabetesjournals.orgfigshare.comresearchgate.netnih.gov Mechanistically, increased miR-455 expression inhibits the expression of its target, cytoplasmic polyadenylation element binding protein 1 (CPEB1). diabetesjournals.orgfigshare.comnih.gov Decreased CPEB1 expression then inhibits the translation of this compound mRNA, resulting in lower levels of this compound in beta-cells and subsequently promoting beta-cell proliferation. diabetesjournals.orgfigshare.comnih.gov This miR-455/CPEB1/CDKN1B pathway is suggested to contribute to the adaptive proliferation of beta-cells necessary to meet the increased metabolic demand during obesity. diabetesjournals.orgfigshare.comnih.gov

Data illustrating the impact of this compound deletion on metabolic parameters in diabetic mouse models are summarized below:

Mouse ModelGenetic ModificationKey Metabolic FindingEffect on Beta-CellsCitation
Irs2(-/-)This compound deletionAmeliorated hyperglycemia, maintained hyperinsulinemiaIncreased islet mass, stimulated proliferation nih.gov
Lepr(-/-) (db/db)This compound deletionAmeliorated hyperglycemia, maintained hyperinsulinemiaIncreased islet mass, stimulated proliferation nih.gov

This compound in Cardiovascular Diseases (e.g., Atherosclerosis, Heart Failure)

This compound has also been implicated in the pathogenesis of cardiovascular diseases in pre-clinical investigations. Research suggests that p27 phosphorylation at serine 10 is reduced in atherosclerotic arteries in both murine and human studies. nih.gov Preventing this phosphorylation has been shown to aggravate atherosclerosis, independent of cell proliferation. nih.gov While phosphorylation at threonine 187 leads to proteasomal degradation of p27 in some cancer cells, this phosphorylation did not affect aortic p27 protein levels in the cardiovascular system in one study. nih.gov

In the context of heart failure, it was initially hypothesized that knocking out a cell cycle inhibitor like p27 could be beneficial following myocardial infarction by enhancing cell proliferation and reducing infarct size. nih.gov However, pre-clinical studies revealed the opposite effect, with p27-deficient mice showing larger infarct sizes and significantly increased mortality. nih.gov This suggests a protective role for this compound in the heart following injury, potentially linked to its localization in mitochondria and its ability to improve respiration-dependent processes in the cardiovascular system. nih.gov

Pre-clinical studies in an atherosclerosis animal model using LDLr knockout mice identified that the level of p27(kip1) expression was upregulated in the presence of a specific extract, Kiom-18, suggesting a potential link between p27 expression and atherosclerosis progression or modulation. nih.gov Loss of p27(kip1) has also been shown to suppress myocardial senescence caused by estrogen deficiency. nih.gov

This compound in Neurological Conditions (e.g., Alzheimer's, Subarachnoid Hemorrhage)

The involvement of this compound in neurological conditions is another area of pre-clinical research. Studies have explored its role in conditions such as Alzheimer's disease and subarachnoid hemorrhage (SAH). nih.govgenecards.orguniversityofcalifornia.edu

In the context of SAH, research indicates that this compound can mediate apoptosis of neuronal cells and inflammation induced by oxyhemoglobin via miR-502-5p. researchgate.netnih.gov Overexpression of this compound has been shown to suppress apoptosis and inflammation in SAH models. nih.gov This beneficial effect is suggested to occur through the suppression of NF-κB/p65 and enhanced expression of PPARγ. nih.gov These findings highlight a potential neuroprotective role for this compound in the aftermath of SAH in pre-clinical settings.

While the direct role of this compound in the pathogenesis of Alzheimer's disease is not as extensively detailed in the provided search results, the broader involvement of cell cycle dysregulation in neurodegenerative diseases, including Alzheimer's, is a recognized area of research. This compound's primary function as a cell cycle inhibitor positions it as a relevant factor in investigating neuronal health and dysfunction in such conditions.

This compound in Other Pre-clinical Disease Contexts (e.g., Glaucoma, Renal Damage)

This compound's involvement extends to other pre-clinical disease contexts, including glaucoma and renal damage. genecards.orgresearchgate.net

In a rabbit model of glaucoma filtration surgery, overexpression of this compound was investigated for its potential antiproliferative effect. mdpi.comarvojournals.orgnih.gov Glaucoma filtration surgery aims to reduce intraocular pressure, but scar formation due to fibroblast proliferation can lead to surgical failure. mdpi.comarvojournals.org Overexpression of this compound in Tenon's fibroblasts, mediated by a recombinant adenovector, inhibited fibroblast proliferation and downregulated Cdk2 and Cdk4 activity. arvojournals.orgnih.gov This led to a reduction in the severity of scar formation and improved surgical outcomes in the rabbit model. mdpi.comarvojournals.orgnih.gov Immunoreactivity to this compound was mainly observed in the nucleus of fibroblasts, and its increased expression was detected for up to 21 days after viral infection. arvojournals.orgnih.gov

Data from the glaucoma filtration surgery model in rabbits:

InterventionCell TypeKey FindingEffect on Cell Cycle RegulatorsOutcome on ScarringCitation
This compound overexpressionTenon's fibroblastsInhibited fibroblast proliferationDownregulated Cdk2 and Cdk4Reduced scar formation arvojournals.orgnih.gov

In the context of renal damage, this compound has been identified as having higher diagnostic accuracy in the diagnosis of diabetic nephropathy (DN) in pre-clinical studies. researchgate.net Chronic kidney disease (CKD), which can result from conditions like DN, is characterized by kidney fibrosis. researchgate.net While the specific mechanisms of this compound's involvement in renal fibrosis are not detailed in the provided results, its role as a cell cycle regulator and its potential as a diagnostic marker in DN suggest its relevance in the study of kidney damage progression in pre-clinical models. researchgate.net

Experimental Models and Methodologies in Cdkn1b Research

In Vitro Cell Line Models

In vitro cell line models are fundamental tools in CDKN1B research, providing a controlled environment to study its molecular mechanisms and interactions. Various cell lines, particularly cancer cell lines and immortalized fibroblasts, are employed to investigate the impact of this compound on cell proliferation, cell cycle progression, and response to different stimuli.

Cancer Cell Lines (e.g., MCF-7, HeLa, A549 NSCLC cells, U87MG, PC cells, cholangiocarcinoma cells, glioblastoma cells)

Numerous cancer cell lines are extensively used to study this compound's role in tumorigenesis and its potential as a therapeutic target. These cell lines represent different cancer types and genetic backgrounds, allowing for diverse investigations.

MCF-7 (Breast Cancer): MCF-7 cells have been used to study the effects of various treatments on this compound levels and cell proliferation. For instance, studies have investigated how certain compounds influence this compound expression and subsequently impact the cell cycle in MCF-7 cells. mdpi.com

HeLa (Cervical Cancer): HeLa cells are another common cell line for studying cell cycle regulation, including the role of this compound. Research in HeLa cells has examined this compound phosphorylation and degradation, key processes regulating its activity. abclonal.com

A549 NSCLC cells (Non-Small Cell Lung Cancer): A549 cells are utilized to explore the involvement of this compound in lung cancer. Studies have investigated factors that regulate this compound expression in A549 cells and their impact on cell growth. nih.govmdpi.com

U87MG (Glioblastoma): Glioblastoma cell lines like U87MG are used to study this compound in brain tumors. Research has explored the degradation of this compound in glioblastoma progression. nih.govresearchgate.net

PC cells (Prostate Cancer): Prostate cancer cell lines are used to study this compound's role in prostate tumorigenesis and its potential as a biomarker or therapeutic target. wikipedia.orgfrontiersin.org

Cholangiocarcinoma cells: Studies in cholangiocarcinoma cell lines have investigated the role of this compound in tumor progression and chemoresistance, including mechanisms regulating its nuclear export and degradation. nih.govresearchgate.net

Glioblastoma cells: Beyond U87MG, other glioblastoma cell lines are used to study this compound's involvement in the aggressive nature of these brain tumors, including mechanisms leading to its degradation. nih.govresearchgate.net

These cancer cell line studies often involve manipulating this compound expression levels (overexpression or knockdown) and observing the effects on cell proliferation, cell cycle distribution, apoptosis, and response to therapeutic agents.

Immortalized Fibroblast Models

Immortalized fibroblast models provide a system to study this compound function in a non-cancerous cellular context, allowing for the investigation of its role in normal cell cycle control and proliferation, as well as processes like cellular senescence and wound healing. karger.commdpi.com Studies using immortalized fibroblasts can help differentiate the context-dependent roles of this compound in normal versus cancerous cells. For example, overexpression of this compound has been shown to inhibit fibroblast proliferation in experimental models. arvojournals.orgarvojournals.org

Data from in vitro studies can be presented in tables summarizing the effects of this compound manipulation on various cellular processes in different cell lines.

Cell Line TypeExamplesKey Research Areas
Cancer Cell LinesMCF-7, HeLa, A549, U87MG, PC, Cholangiocarcinoma, GlioblastomaCell cycle progression, proliferation, apoptosis, response to therapy, mechanisms of degradation and mislocalization
Immortalized FibroblastsHuman and other species-derived immortalized fibroblast linesNormal cell cycle control, proliferation, senescence, response to growth factors, wound healing models

In Vivo Animal Models

In vivo animal models are essential for studying this compound function within a complex biological system, allowing for the investigation of its impact on organ development, tissue homeostasis, and the pathogenesis of diseases, particularly cancer and endocrine disorders.

Genetically Engineered Mouse Models (e.g., knockout, knock-in, overexpression, conditional models)

Genetically engineered mouse models (GEMMs) are powerful tools for dissecting the physiological roles of this compound. These models involve targeted modifications to the this compound gene (the mouse homolog of human this compound) to study the consequences of altered expression or function. biomolther.orgoncotarget.com

Knockout Models: this compound knockout mice, where the gene is deleted, have been instrumental in understanding the necessity of this compound for normal development and its tumor suppressor function. Complete ablation of this compound in mice leads to increased body size and organomegaly due to multiorgan hyperplasia and predisposes to spontaneous tumors, particularly pituitary adenomas. nih.govfrontiersin.orgaacrjournals.orgarvojournals.org These models demonstrate the critical role of this compound in restraining cell proliferation in vivo.

Knock-in Models: Knock-in models involve introducing specific mutations into the this compound gene to mimic human conditions or study the functional significance of particular residues. For example, knock-in mice with a mutation (T197A, corresponding to human T198A) that affects p27 stability have been generated to study the long-term effects of restoring p27 levels in vivo and their impact on tumor development. nih.govaacrjournals.org

Overexpression Models: Mouse models with induced overexpression of this compound have been developed to study the consequences of elevated this compound levels on tissue homeostasis and aging. Ectopic expression of this compound in adult mice can lead to phenotypes characteristic of advanced age in multiple tissues. nih.govnih.gov

Conditional Models: Conditional knockout or overexpression models utilize systems like Cre-LoxP to control the spatial and temporal expression of this compound deletion or overexpression. biomolther.orgresearchgate.net This allows researchers to study the effects of this compound manipulation in specific tissues or at particular developmental stages, providing more nuanced insights into its diverse roles.

GEMMs have provided crucial data on the tumor suppressor role of this compound and its involvement in various physiological processes.

Rat Models (e.g., MENX syndrome)

Rat models, particularly those exhibiting the Multiple Endocrine Neoplasia X (MENX) syndrome, have been vital in identifying this compound as a tumor susceptibility gene for multiple neuroendocrine tumors. plos.orgelsevier.eselsevier.espnas.org The MENX syndrome in rats is caused by a germline mutation in the this compound gene, leading to a dramatic reduction in p27 protein levels and the development of endocrine tumors with a spectrum similar to human MEN syndromes. elsevier.eselsevier.espnas.org This spontaneous rat model provided key evidence linking this compound mutations to inherited endocrine neoplasias and facilitated the recognition of human MEN type 4 (MEN4) syndrome, also caused by this compound mutations. plos.orgfrontiersin.orgelsevier.espnas.org

Rabbit Models

Rabbit models have been utilized to investigate the antiproliferative effects of this compound overexpression in specific contexts, such as experimental glaucoma filtration surgery. arvojournals.orgarvojournals.orgnih.gov In these models, adenovirus-mediated delivery of exogenous this compound to Tenon's capsule has been shown to inhibit fibroblast proliferation and reduce scar formation, demonstrating a potential therapeutic application of this compound in preventing excessive fibrosis. arvojournals.orgarvojournals.orgnih.gov

Data from in vivo studies can be summarized in tables detailing the phenotypes observed in different animal models with altered this compound expression or function.

Animal Model TypeExamples / ModificationKey Research AreasObserved Phenotypes
Genetically Engineered Mouse ModelsThis compound knockoutTumor suppressor function, organ development, proliferation controlIncreased body size, organomegaly, hyperplasia, predisposition to tumors
This compound knock-in (e.g., T197A)p27 stability, tumor developmentIncreased body size, organomegaly, hyperplasia (similar to KO), effects on carcinoma development
This compound overexpressionTissue homeostasis, agingProgeroid phenotypes in multiple tissues
Conditional knockout/overexpressionTissue-specific and temporal effects of this compoundContext-dependent alterations in proliferation and development
Rat ModelsMENX syndrome (this compound germline mutation)Tumor susceptibility gene, endocrine neoplasiasDevelopment of multiple endocrine tumors (pituitary, thyroid, pancreas, adrenal) elsevier.es
Rabbit ModelsAdenovirus-mediated this compound overexpression in Tenon's capsuleAntiproliferative effects in wound healingInhibition of fibroblast proliferation, reduced scar formation

Biochemical and Molecular Biology Techniques

Biochemical and molecular biology techniques are indispensable for dissecting the molecular mechanisms governed by this compound. These methods allow for detailed analysis of this compound gene expression, p27Kip1 protein levels, post-translational modifications, interactions with other molecules, and the resulting functional outcomes at the cellular level.

Gene Expression Analysis (e.g., qPCR, Microarrays)

Analyzing the transcriptional activity of the this compound gene is a fundamental step in understanding the control of p27Kip1 production. Quantitative real-time PCR (qPCR) and microarray analysis are commonly used techniques for this purpose.

qPCR enables the precise quantification of this compound mRNA levels, providing insights into how various stimuli or genetic alterations affect its transcription. Studies have utilized qRT-PCR to validate changes in this compound expression observed in large datasets or to confirm the impact of specific genetic variants. For example, qRT-PCR demonstrated a significant reduction in this compound levels in cells where a specific genetic region was knocked out. It has also been used to analyze the distribution of this compound mRNA in actively translating fractions, suggesting regulation at the translational level.

Microarray technology allows for the simultaneous assessment of the expression of numerous genes, including this compound. Cell cycle-focused microarray arrays have been employed to profile this compound expression in different cell types and conditions, such as in human corneal endothelial cells under various culture environments or in patients with hematologic malignancies. While microarrays offer a broad transcriptional view, they may sometimes show smaller changes in gene expression compared to the more sensitive qRT-PCR method. Microarray expression profiling has been used to evaluate this compound levels in the context of minimally deleted chromosomal regions.

Protein Expression and Modification Analysis (e.g., Western Blot, Immunoprecipitation, Mass Spectrometry for PTMs)

Examining the p27Kip1 protein itself – its abundance, modifications, and forms – is crucial for understanding its functional state. Western blot, immunoprecipitation, and mass spectrometry are key techniques in this domain.

Western blot is a standard method for detecting and quantifying p27Kip1 protein levels in cellular or tissue extracts. This technique is frequently used to observe how experimental manipulations, such as gene knockdown, overexpression, or drug treatments, influence p27Kip1 protein abundance. Western blotting has been used to assess the subcellular localization of p27 variants and to ensure equal protein loading across samples. It has also been applied to demonstrate the upregulation of p27Kip1 protein levels in response to treatments that induce cell cycle arrest.

Immunoprecipitation (IP) is used to isolate p27Kip1 from complex protein mixtures. This isolated protein can then be analyzed further. IP is particularly useful for studying post-translational modifications (PTMs) or for preparing samples for mass spectrometry. For instance, immunoprecipitation combined with mass spectrometry has been used to identify SUMOylated forms of endogenous p27Kip1.

Mass spectrometry (MS) provides detailed information about the identity and modifications of proteins. PTMs on p27Kip1, including phosphorylation and SUMOylation, are known to regulate its stability, localization, and interactions, profoundly impacting its function. Mass spectrometry has been used in conjunction with immunoprecipitation to detect and characterize SUMOylation of p27Kip1. Proteomic approaches involving mass spectrometry can also help identify novel proteins that interact with or modify p27Kip1. Research has shown that mutant forms of p27Kip1 can exhibit altered phosphorylation patterns compared to the wild-type protein.

Cell Cycle Analysis (e.g., Flow Cytometry)

As a primary cell cycle inhibitor, a key aspect of this compound research involves analyzing its impact on cell cycle progression. Flow cytometry is the principal technique for this analysis.

Flow cytometry allows for the determination of the proportion of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content. Cells are typically stained with a fluorescent DNA-binding dye like Propidium Iodide (PI) before analysis. By comparing the cell cycle profiles of cells with modulated this compound expression or activity to control cells, researchers can assess whether this compound is promoting or inhibiting cell cycle progression. Flow cytometry has been used to show that loss of this compound can lead to an increase in cells in the S and G2 phases. Conversely, treatments that upregulate p27Kip1 have been shown by flow cytometry to increase the percentage of cells in the G1 phase. Flow cytometry is also integrated into proliferation assays, often using markers like Ki-67.

Cell Cycle PhaseCharacteristics
G1Cell growth, preparation for DNA replication
SDNA synthesis and chromosome duplication
G2Cell growth, preparation for mitosis
MMitosis (nuclear division) and cytokinesis (cell division)

Protein-Protein Interaction Assays (e.g., Co-IP, FRET)

The function of p27Kip1 is mediated through its interactions with other proteins, most notably cyclin-CDK complexes. Techniques to study these interactions are vital.

Co-Immunoprecipitation (Co-IP) is a widely used method to confirm physical associations between proteins. In a Co-IP experiment, an antibody against p27Kip1 (or a potential binding partner) is used to pull down the protein and any associated proteins from a cell lysate. The presence of interacting proteins in the immunoprecipitated sample is then typically detected by Western blot. Co-IP can be used to study the binding of p27Kip1 to various cyclins and CDKs, as well as other regulatory proteins. For example, Co-IP experiments have demonstrated the interaction between endogenous p27Kip1 and proteins involved in its degradation or localization.

Förster Resonance Energy Transfer (FRET) is a technique that can detect close proximity (within 10 nm) between two fluorescently labeled molecules, making it suitable for studying protein-protein interactions in living cells. While the provided search results discuss FRET in the context of protein interactions in cancer research generally, its application to specific this compound interactions would involve labeling p27Kip1 and a potential binding partner with appropriate fluorescent tags and measuring energy transfer. This technique can provide insights into the spatial and temporal dynamics of p27Kip1 interactions.

Functional Assays (e.g., Proliferation, Migration, Invasion, Apoptosis, Autophagy assays)

To understand the biological consequences of this compound activity, various functional assays are employed to measure cellular behaviors influenced by p27Kip1.

Proliferation assays quantify the rate at which cells divide. Common methods include using metabolic indicators (like in MTT or CCK-8 assays), directly counting cells, or assessing DNA synthesis or proliferation markers (such as Ki-67 staining analyzed by flow cytometry). Given that p27Kip1 inhibits cell cycle progression, increased this compound expression is often associated with reduced proliferation, while decreased expression can lead to enhanced proliferation.

Cell migration and invasion assays assess the ability of cells to move and penetrate through extracellular matrices, processes that can be influenced by this compound, particularly its cytoplasmic localization. Techniques like wound healing assays and Transwell assays are used to measure these capabilities. Studies have shown that factors affecting this compound levels can impact the migratory and invasive properties of cancer cells.

Apoptosis assays measure programmed cell death. Methods include detecting externalized phosphatidylserine (B164497) (e.g., via Annexin V staining and flow cytometry), assessing caspase activation, or analyzing the expression of pro- and anti-apoptotic proteins (like Bax and Bcl-2) by Western blot. The role of this compound in apoptosis can be context-dependent. Flow cytometry with Annexin V staining has been used to evaluate apoptosis rates in cells with altered this compound expression.

Autophagy assays assess the cellular process of degrading and recycling damaged organelles and proteins. Techniques include monitoring the conversion of LC3-I to LC3-II by Western blot, visualizing autophagosomes using fluorescent protein tags (e.g., GFP-LC3) and microscopy, and measuring the degradation of autophagic substrates like SQSTM1/p62. Recent research highlights a role for this compound in regulating autophagy, particularly under conditions of metabolic stress. Autophagy assays, including Western blot for LC3-II and SQSTM1, have been used to investigate the relationship between autophagy and this compound degradation.

Subcellular Fractionation and Imaging Techniques

The cellular location of p27Kip1 significantly impacts its function, with nuclear p27Kip1 primarily acting as a cell cycle inhibitor and cytoplasmic p27Kip1 having different roles. Subcellular fractionation and imaging techniques are used to determine its localization.

Subcellular fractionation involves physically separating different cellular compartments, such as the nucleus and cytoplasm, through techniques like differential centrifugation. Western blot analysis of these fractions allows researchers to determine the distribution of p27Kip1 between compartments using antibodies against p27Kip1 and markers specific to each fraction. Studies have shown that while wild-type p27Kip1 is found in both nucleus and cytoplasm, certain mutations or conditions can lead to its preferential cytoplasmic localization. Subcellular fractionation has also revealed that this compound can localize with fractions containing autophagosomal markers.

Imaging techniques, particularly immunofluorescence microscopy, enable the visualization of p27Kip1 localization within intact cells or tissue sections. This involves using antibodies specific to p27Kip1 that are coupled to fluorescent dyes. Microscopy allows for the determination of whether p27Kip1 is predominantly nuclear, cytoplasmic, or associated with specific organelles. Immunoreactivity for this compound has been observed mainly in the nucleus of fibroblasts in some studies. Microscopy has also shown colocalization of this compound with lysosomal proteins under certain conditions.

Bioinformatic and Computational Approaches

Bioinformatic and computational methods play a crucial role in dissecting the multifaceted functions of this compound. These approaches enable researchers to analyze vast amounts of genomic, proteomic, and transcriptomic data, identify potential regulatory mechanisms, and build predictive models for this compound-related biological processes and disease outcomes.

Genomic and Proteomic Databases (e.g., COSMIC, ICGC, cBioPortal, TRANSFAC)

Large-scale genomic and proteomic databases serve as fundamental resources for studying this compound alterations and expression patterns across various cancer types. Databases such as the Catalogue of Somatic Mutations in Cancer (COSMIC), the International Cancer Genome Consortium (ICGC), and cBioPortal are utilized to investigate the mutational landscape and copy number variations of the this compound gene in human malignancies. Analysis of these databases has revealed that this compound is frequently mutated or its copy number is altered in specific cancer subtypes, including luminal breast cancer, prostate cancer, and small intestine neuroendocrine tumors. frontiersin.orguniroma1.itnih.govnih.govresearchgate.net

For instance, interrogation of COSMIC, ICGC, and cBioPortal has provided a comprehensive overview of the mutational status of p27 in various human malignancies, allowing for the annotation of pathogenic mutations and the interpretation of their potential impact on p27Kip1 protein function and tumor progression. frontiersin.orgnih.govnih.gov Studies have shown that somatic mutations in this compound occur in a significant percentage of analyzed samples in certain cancer types. nih.gov

Proteomic databases, such as those accessible through UniProtKB and ProteomicsDB, provide information on this compound protein expression, post-translational modifications, and interactions. genecards.orguniprot.orguniprot.orgproteomicsdb.orguniprot.orgcancer.gov These resources help researchers understand the functional state of the p27Kip1 protein and its involvement in protein complexes and signaling pathways. For example, UniProtKB lists this compound as interacting with proteins like CCNE1, CDK2, and COPS5, and provides information on phosphorylation sites that regulate its stability and localization. genecards.orguniprot.orguniprot.org ProteomicsDB offers mass spectrometry-based evidence for this compound protein existence and sequence coverage. proteomicsdb.org

The TRANSFAC database is a resource focused on transcription factor binding sites. frontiersin.orgnih.govaacrjournals.orggsea-msigdb.org It can be used to identify potential transcription factors that regulate this compound gene expression. Studies have consulted TRANSFAC to investigate how nucleotide changes in the this compound promoter region might alter binding sequences for transcription factors like Pbx-1a, SP1, and E2F, potentially affecting p27 transcription. frontiersin.orgnih.govaacrjournals.org

Analysis of data from these databases has provided insights into the prevalence and characteristics of this compound alterations in different cancers. The following table summarizes some findings regarding this compound somatic mutation frequency in various cancer subtypes based on COSMIC and ICGC data:

Cancer SubtypeICGCCOSMICTotalPercentage
Head and neck5/15058/1452*13/29570.44%
Ovary0/7272/1243†2/1970-
Luminal Breast Cancer---~3% researchgate.net
Metastatic Luminal Breast Cancer---8.5% (in ccfDNA) researchgate.net

Pathway and Network Analysis

Pathway and network analysis are essential computational approaches used to understand how this compound functions within complex cellular systems and interacts with other molecules. These analyses help to identify the biological processes and signaling pathways in which this compound is involved and how its dysregulation contributes to disease.

Tools and databases are used to construct interaction networks and identify enriched pathways related to this compound. Pathway network analysis has revealed direct links between this compound and pathways such as the positive regulation of the protein catabolic process. mdpi.comnih.govnih.gov Indirect links have also been identified with various immune pathways, including the T-cell receptor signaling pathway, the Wnt signaling pathway, the regulation of macroautophagy, the Toll-like receptor signaling pathway, and the inflammatory response to an antigenic stimulus. mdpi.comnih.govnih.gov These findings suggest a broader role for this compound beyond its classical function in cell cycle control, involving immune responses and protein degradation.

Gene set enrichment analysis (GSEA) is another technique used to determine whether a defined set of genes, such as those associated with this compound expression, shows statistically significant differences in expression between biological states. mdpi.comnih.gov GSEA has shown that this compound expression is associated with gene sets related to the upregulation of T-cell receptor signaling pathways and downregulation of CD8+ T cells. mdpi.comnih.govnih.gov This suggests that this compound expression may influence the tumor immune microenvironment.

Network analysis performed on differentially expressed genes in certain conditions has also highlighted the involvement of this compound in cell cycle control and its potential influence on cell survival pathways. mdpi.com The protein interaction network of this compound-binding proteins and associated genes can be screened for pathway enrichment analysis to investigate the probable mechanisms of this compound in carcinogenesis. nih.gov

Databases like GeneCards and UniProt provide curated information on pathways and interactions involving this compound, drawing from various sources such as Reactome, WikiPathways, and STRING. genecards.orguniprot.orguniprot.org These resources list numerous pathways where this compound plays a role, including cell cycle regulation, DNA damage response, and various signaling pathways like AKT and MAPK-Erk. genecards.org Protein-protein interaction databases like BioGRID, IntAct, and STRING provide data on molecules that physically interact with this compound, offering further insights into its functional networks. uniprot.org

Machine Learning in Predictive Modeling (Pre-clinical)

Machine learning techniques are increasingly applied in pre-clinical research involving this compound to build predictive models for various outcomes, such as prognosis, drug sensitivity, and the identification of potential therapeutic targets. These approaches can integrate diverse types of data, including genomic, transcriptomic, and clinical information, to uncover complex relationships that may not be apparent through traditional statistical methods. mdpi.comnih.govmdpi.comnih.gov

In the context of this compound, machine learning has been used to evaluate its predictive role in cancer prognosis. For example, a study investigating this compound expression in breast cancer utilized gradient boosting machine (GBM) learning to build prognostic models. mdpi.comnih.gov The inclusion of this compound expression in these GBM models increased the accuracy of survival predictions, suggesting that this compound is a potent prognostic factor in breast cancer. mdpi.comnih.govnih.gov

Machine learning models can integrate genomic profiles to predict drug sensitivity in pre-clinical settings. mdpi.comnih.gov While the provided search results specifically mention machine learning for predicting drug-induced liver injury based on transcriptomic data and identifying genetic signatures associated with response to checkpoint inhibitor therapy, the general principles are applicable to this compound research. nih.govbmj.com By analyzing large pharmacogenomic datasets, machine learning algorithms can potentially identify correlations between this compound alterations or expression levels and the efficacy of specific therapeutic compounds in pre-clinical models. mdpi.com

Computational approaches, including machine learning, are also employed in drug discovery efforts targeting proteins involved in the cell cycle, such as cyclin-dependent kinases (CDKs), which are regulated by this compound. nih.govidrblab.netnih.govdrugdiscoverynews.comfrontiersin.orgresearchgate.net Techniques like virtual screening, molecular docking, and molecular dynamics simulations can be used to identify potential small molecules that modulate this compound activity or the activity of the CDK complexes it regulates. nih.govnih.govdrugdiscoverynews.comfrontiersin.orgresearchgate.net While the searches did not yield specific examples of machine learning directly predicting this compound-targeted drug response in pre-clinical models within the provided snippets, the methodology is well-established in the broader field of computational drug discovery and cancer research.

The application of machine learning in this compound research is still evolving, and while predictive models show promise, further experimental validation is often required to confirm the in silico findings and understand the underlying molecular mechanisms. mdpi.com

Future Directions and Translational Research Perspectives for Cdkn1b Pre Clinical

Elucidating Novel Non-Canonical Functions and Regulatory Mechanisms

Beyond its classical role in cell cycle inhibition, pre-clinical studies are actively exploring the non-canonical functions of CDKN1B. Research indicates that this compound is involved in processes independent of CDK inhibition, including cell migration, invasion, development, autophagy, apoptosis, stem/progenitor fate, and cytokinesis. aacrjournals.orgmdpi.com The intrinsically disordered nature of the p27 protein allows it to bind to various partners, facilitating multiple biological roles. mdpi.com

Investigations into the regulatory mechanisms of this compound are also ongoing. While transcriptional and post-translational modifications (PTMs) are known to control this compound levels and activity, including phosphorylation, ubiquitination, and mislocalization, recent studies highlight the importance of translational regulation. genecards.orgmdpi.commedrxiv.orgwikipedia.orgplos.orgbioscientifica.com For instance, the RNA-binding protein PUM1 has been shown to repress this compound translation in prostate cancer cells, revealing a novel regulatory axis. medrxiv.org Upstream open reading frames (uORFs) in the 5' untranslated region (UTR) of the this compound gene have also been identified as modulators of p27 translation reinitiation, and mutations affecting these uORFs can lead to reduced this compound expression. plos.orgnih.gov

Post-translational modifications, such as phosphorylation at different residues (e.g., Ser-10, Thr-187, Thr-198, Tyr-88, Tyr-89), have distinct effects on this compound stability, localization, and interaction with other proteins like 14-3-3 proteins or CDK complexes. genecards.orgmdpi.com Ubiquitination, particularly via SCFSKP2 and COP9 signalosome, is a major mechanism for this compound degradation. genecards.orgmedrxiv.orgwikipedia.orguni-augsburg.de Autophagy has also been implicated in this compound degradation, suggesting another layer of post-translational control. tandfonline.com

Pre-clinical research is also delving into how this compound interacts with various proteins, including AKT1, CKS1B, Cyclin D3, Cyclin E1, CDK2, CDK4, GRB2, NUP50, SKP2, SPDYA, and XPO1, further highlighting its complex regulatory network and diverse functions. genecards.orgwikipedia.orgnih.gov

Deeper Understanding of this compound's Dual Role in Cellular Homeostasis and Disease

This compound is often described as an atypical tumor suppressor because while rarely mutated or deleted in many human cancers, its expression is frequently reduced or the protein is mislocalized. aacrjournals.orgplos.orgfrontiersin.org This suggests a context-dependent or interaction-dependent dual role, although this hypothesis requires further investigation in human tumors. frontiersin.org

In cellular homeostasis, this compound is critical for integrating mitogenic and growth inhibitory signals to govern normal cell cycle progression and is involved in cell differentiation. medlineplus.govaacrjournals.org Its levels are tightly regulated at multiple levels to ensure proper control of cell division. medlineplus.gov

In the context of disease, particularly cancer, the deregulation of this compound contributes to uncontrolled cell proliferation. wikipedia.org Loss of p27 function in tumors is often attributed to accelerated proteolysis, reduced translation, or mislocalization. wikipedia.orgplos.orgbioscientifica.comfrontiersin.org Oncogenic pathways, such as those involving receptor tyrosine kinases (RTK), PI3K, SRC, or Ras-MAPK, can contribute to p27 loss or mislocalization. aacrjournals.orgwikipedia.orgaacrjournals.org

Pre-clinical models, including genetically engineered mouse models (GEMMs) with this compound ablation, have been instrumental in demonstrating its role as a tumor suppressor and the concept of haploinsufficiency, where the loss of even one copy of the gene can increase tumor susceptibility. mdpi.combioscientifica.comfrontiersin.orgresearchgate.netmdpi.com However, this compound is rarely fully lost in cancers, potentially because it can exert both tumor suppressive and oncogenic roles depending on the cellular context and its post-translational modification status. aacrjournals.org For example, C-terminal phosphorylation can shift p27 from a CDK inhibitor to a protein that promotes cell motility and metastasis. aacrjournals.org

Pre-clinical Investigation of this compound as a Biomarker (e.g., prognostic markers in experimental models)

Pre-clinical studies are exploring the potential of this compound as a biomarker, particularly as a prognostic marker in experimental models. Low this compound expression has been associated with poor prognosis in various cancers in experimental settings. uni-augsburg.denih.gov

In acute myeloid leukemia (AML) models, this compound expression has been investigated for its association with clinical outcome. While it showed a significant impact on survival in univariate analysis in a cohort of AML patients, its independent prognostic value relative to karyotype required further evaluation. haematologica.org Pre-clinical data also suggest that high this compound expression might correlate with increased anti-tumor immune activity, such as higher lymphocyte infiltration and increased CD8+ T cells, which are associated with improved outcomes in breast cancer models. nih.govmdpi.com Low this compound expression was related to low interferon-γ, CD8+ T cells, and immunotherapy response in breast cancer models, suggesting its potential as a biomarker for immunotherapy response. nih.govmdpi.com

Furthermore, specific this compound variants have been proposed as potential prognostic factors in pre-clinical settings. mdpi.comoup.com For instance, the this compound T329G SNP (encoding for p27Kip1 V109G) has been related to the incidence and prognosis of different cancers in pre-clinical models. oup.com Pre-clinical data also indicate that high levels of p27Kip1 Y88 phosphorylation correlated with sensitivity to palbociclib, a CDK4/6 inhibitor, in breast cancer explants. tandfonline.com

The expression levels of this compound have been found to be considerably different in various cancer tissues in pre-clinical pan-cancer analyses, suggesting its potential as a prognostic biomarker. nih.gov

Development of Mechanistic Therapeutic Strategies Targeting this compound in Pre-clinical Disease Models

Given its critical role in cell cycle control and its frequent deregulation in cancer, this compound is being investigated as a potential therapeutic target in pre-clinical disease models. Strategies are focusing on modulating its expression and stability, targeting this compound-mediated signaling pathways, and restoring its function or modulating its localization. genecards.orgplos.orgbiorxiv.org

Modulators of this compound Expression and Stability

Pre-clinical efforts are directed towards identifying and developing modulators that can restore or increase this compound expression and stability in cancer cells. As post-transcriptional regulation, including translation and degradation, plays a significant role in controlling this compound protein levels, targeting these mechanisms is a promising approach. genecards.orgmedrxiv.orgcancerindex.org

Inhibition of the ubiquitin-proteasome pathway, which is a major route for this compound degradation, has been explored in pre-clinical models. uni-augsburg.de For example, studies have investigated the effects of proteasome inhibitors like bortezomib (B1684674) on this compound levels in cancer cell lines. uni-augsburg.de Modulating the activity of E3 ubiquitin ligases such as SCFSKP2, which are involved in this compound degradation, is another area of pre-clinical research. wikipedia.orguni-augsburg.de

Furthermore, strategies targeting the translational repressors of this compound, such as PUM1, are being explored in pre-clinical models as a way to increase p27 protein levels. medrxiv.org Modulating microRNAs (miRNAs) that regulate this compound expression, such as miR-221 and miR-222, is also under investigation in pre-clinical settings, with the idea that blocking their activity could restore p27 levels and inhibit cancer cell growth. wikipedia.orgnih.gov

Pre-clinical studies are also exploring compounds that can stabilize this compound. For instance, the PI3K/Akt pathway can influence this compound stability through phosphorylation at serine 10. uni-augsburg.debiorxiv.org Pre-clinical data suggest that inhibiting Akt might lead to this compound stabilization. biorxiv.org

Targeting this compound-Mediated Signaling Pathways

This compound interacts with and influences various signaling pathways beyond the core cell cycle machinery, and targeting these pathways in a this compound-dependent manner is an active area of pre-clinical research. biorxiv.orgplos.org

This compound plays a role in the interplay between different oncogenic signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways. Pre-clinical studies in HER2+ cancer cell lines have shown that the expression of this compound, along with EGFR and ERBB3, can predict cellular dependence on these pathways and responsiveness to targeted inhibitors. plos.org This suggests that this compound levels could potentially guide the use of PI3K or MAPK pathway inhibitors in certain pre-clinical cancer models. plos.org

This compound also has non-canonical functions that involve interactions with signaling pathways regulating processes like cell migration, invasion, and autophagy. aacrjournals.orgmdpi.com Pre-clinical investigations are exploring how targeting these this compound-mediated non-canonical pathways could impact tumor progression. For example, this compound can influence microtubule dynamics and interact with proteins like stathmin, affecting cell motility. nih.gov

Furthermore, this compound's involvement in the immune response, particularly its correlation with CD8+ T cells and the T-cell receptor signaling pathway in breast cancer models, suggests that strategies aimed at modulating this compound could potentially enhance anti-tumor immunity in pre-clinical settings. nih.govmdpi.com

Strategies for Restoring this compound Function or Modulating its Localization in Experimental Systems

Restoring the tumor suppressor function of this compound or correcting its aberrant localization are key strategies being investigated in pre-clinical experimental systems. Since mislocalization of this compound to the cytoplasm is a common mechanism of its inactivation in cancer, approaches to re-localize it to the nucleus are being explored. mdpi.comwikipedia.orgelsevier.es

Strategies focusing on preventing the phosphorylation events that lead to cytoplasmic export, such as phosphorylation at Ser-10 or Thr-198, are being investigated in pre-clinical models. wikipedia.orguni-augsburg.de Modulating the activity of kinases responsible for these phosphorylations or the activity of proteins involved in nuclear export like CRM1 could potentially restore nuclear this compound function. wikipedia.org

In cases where this compound mutations lead to a loss of nuclear localization signals, pre-clinical studies might explore methods to bypass this defect and ensure nuclear entry of the protein or a functional version of it. frontiersin.org

Furthermore, pre-clinical research is exploring whether introducing exogenous functional this compound or developing small molecules or peptides that mimic its tumor suppressor functions could be viable therapeutic approaches. tandfonline.com For instance, peptides designed to prevent specific inactivating phosphorylations of this compound have shown promise in blocking proliferation and xenograft growth in pre-clinical breast cancer models. tandfonline.com The development of agents that can specifically modulate the interaction of this compound with its various binding partners to favor its tumor-suppressive functions is another potential avenue in pre-clinical therapeutic development. mdpi.com

Integration of Multi-Omics Data for Comprehensive this compound Research

Understanding the complex regulatory mechanisms and functional implications of this compound necessitates the integration of data from multiple "omics" layers. Single-omics approaches, such as genomics, transcriptomics, or proteomics alone, provide valuable but often incomplete pictures of biological systems. Multi-omics data integration, which combines data from different levels (e.g., genomics, transcriptomics, proteomics, epigenomics, metabolomics), offers a more holistic view of cellular states and processes influenced by or involving this compound. This integrated approach is crucial for unraveling the intricate molecular networks in which this compound participates and identifying potential targets for therapeutic intervention. mdpi.comnih.govnih.govnih.gov

The application of multi-omics integration in this compound research allows for the identification of correlations and interactions across different molecular levels that might not be apparent from individual datasets. For instance, while transcriptomic data indicates mRNA levels, proteomic data provides insights into the actual protein abundance and post-translational modifications, which are critical for this compound activity. mdpi.comnih.govmdpi.com Studies have shown that the correlation between mRNA and protein expression levels can be limited, emphasizing the necessity of integrating both transcriptomic and proteomic data for a more accurate understanding of gene function. mdpi.commdpi.com

Multi-omics approaches can be employed to investigate how genetic variations (genomics) influence this compound expression (transcriptomics) and protein levels (proteomics), and how these, in turn, affect cellular pathways and phenotypes. This is particularly relevant in diseases where this compound plays a significant role, such as cancer and metabolic disorders. For example, multi-omics analysis has been used to explore the involvement of this compound in pathways like the PI3K/Akt signaling pathway in the context of type 2 diabetes. mdpi.com Furthermore, integrative analyses of proteomic and transcriptomic data have identified this compound as a protein potentially targeted by existing drugs, suggesting avenues for drug repurposing in pre-clinical studies. mdpi.com

Detailed research findings from multi-omics studies can reveal how this compound expression and function are modulated by epigenetic modifications (epigenomics) or how they impact cellular metabolism (metabolomics). Integrating these layers of information can help to build comprehensive molecular maps that illustrate the upstream regulators and downstream effectors of this compound. Pathway analysis and network analysis are common bioinformatics approaches used in multi-omics integration to identify the biological processes and molecular networks significantly associated with this compound. nih.govmdpi.com These analyses can highlight this compound's connections to cell cycle regulation, apoptosis, and other critical cellular functions, providing a basis for targeted pre-clinical experiments.

The integration of multi-omics data also facilitates the identification of potential biomarkers related to this compound expression or activity. By correlating multi-omics profiles with pre-clinical endpoints, researchers can identify molecular signatures involving this compound that predict responses to experimental therapies or indicate disease progression in model systems. mdpi.comjci.org This is a crucial step in translational research, bridging the gap between basic science discoveries and potential clinical applications.

Future pre-clinical research directions for this compound will heavily rely on sophisticated multi-omics data integration strategies. The development and application of advanced computational tools and algorithms are essential for effectively analyzing and interpreting the large and complex datasets generated from multi-omics experiments. oup.comtfri.ca These efforts will provide deeper insights into the context-dependent functions of this compound and pave the way for the development of more targeted and effective therapeutic strategies.

Q & A

Q. What experimental approaches are recommended for initial characterization of CDKN1B expression in cancer tissues?

To study this compound expression, combine immunohistochemistry (IHC) with validated antibodies (e.g., rabbit pAbs) for tissue localization and Western blotting to quantify protein levels in cell lysates (e.g., HeLa, MCF7, HepG2 cells) . Ensure antibodies are tested for species reactivity and epitope specificity. Pair with qRT-PCR to assess mRNA levels, particularly in cancers like luminal breast tumors where this compound copy number variations (CNVs) are common .

Q. How does this compound regulate the cell cycle, and what assays are used to study this?

this compound (p27) inhibits cyclin-dependent kinases (CDKs), enforcing G1 arrest. Key assays include:

  • Flow cytometry : Analyze cell cycle phases (G1/S/G2-M) after siRNA-mediated this compound knockdown .
  • Western blotting : Measure CDK2/4 activity via phosphorylation status of Rb protein .
  • EdU/CCK-8 assays : Assess proliferation changes in this compound-deficient cells (e.g., 16HBECs) under stressors like cigarette smoke extract (CSE) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound mutation status and protein expression levels in neuroendocrine tumors?

In small intestine neuroendocrine tumors (SI-NETs), this compound mutations (8.5–9.6% prevalence) often lack correlation with p27 protein levels . Methodological recommendations:

  • Epigenetic profiling : Use methylation arrays to assess promoter hypermethylation silencing this compound.
  • Post-translational analysis : Perform ubiquitination assays (e.g., MG132 treatment) to evaluate proteasomal degradation, as AKT-mediated phosphorylation stabilizes p27 .
  • Parallel RNA-seq : Confirm transcript levels to rule out transcriptional dysregulation .

Q. What strategies are effective in targeting this compound for therapeutic intervention given its intrinsically unstructured nature?

Direct targeting is challenging due to p27’s unstructured domains. Alternative approaches:

  • Upstream regulators : Inhibit AKT to prevent p27 phosphorylation and degradation (e.g., MK2206 in breast cancer models) .
  • miRNA modulation : Use antagomirs against miR-222 or miR-485-3p, which directly suppress this compound in polycystic ovary syndrome and COPD . Validate with luciferase reporter assays and RNA pull-downs .

Q. How do this compound truncating mutations impact its tumor-suppressive function in luminal breast cancer?

Truncations (e.g., p27ΔC-terminal) disrupt critical domains required for nuclear localization and CDK binding. Experimental workflows:

  • CRISPR-Cas9 knock-in : Introduce patient-derived mutants (e.g., V109G SNP) into MCF-7 cells .
  • Phenotypic rescue assays : Compare cell cycle arrest, invasion (Matrigel), and apoptosis (Annexin V staining) between wild-type and mutant p27 .
  • Co-IP/MS : Identify lost protein interactions (e.g., cJun or STAT5) in mutants .

Q. What methodologies are optimal for detecting subclonal this compound mutations in heterogeneous tumors?

  • Ultra-deep sequencing : Achieve >1,000× coverage to identify low-frequency mutations in metastatic prostate or breast cancer .
  • Single-cell sequencing : Resolve intratumoral heterogeneity in circulating tumor cells (CTCs) .
  • Bioinformatics pipelines : Use GATK or MuTect2 to filter artifacts and prioritize pathogenic variants (e.g., frameshifts in exon 1) .

Data Conflict Analysis

Q. How should discrepancies in this compound’s role in drug tolerance be addressed?

In breast cancer, this compound promotes survival of taxane-treated CTCs by restricting polyploidy, yet its loss in neuroendocrine tumors correlates with aggression . Resolve via:

  • Context-specific models : Use organoids or PDXs from matched primary/metastatic sites .
  • Kinase activity profiling : Compare phospho-AKT and p27 levels across subtypes .

Q. Why do this compound alterations show variable prognostic significance across cancers?

In luminal breast cancer, this compound loss predicts poor outcomes, while in hairy cell leukemia (HCL), mutations are clonal but lack clinical correlation . Address by:

  • Multivariate analysis : Adjust for co-occurring mutations (e.g., BRAFV600E in HCL) .
  • Functional stratification : Classify mutations as truncating (pathogenic) vs. missense (benign) using tools like PolyPhen-2 .

Methodological Resources

  • Antibody validation : Use COSMIC or Human Protein Atlas for cross-lab reproducibility .
  • CNV detection : Employ SNP arrays or MLPA for this compound copy number analysis in FFPE samples .
  • Pathway mapping : Integrate RNA-seq with ChIP-seq (e.g., STAT5 or ERα targets) to dissect p27’s non-canonical roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.